N-phenylhydrazine-1,2-dicarboxamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(carbamoylamino)-3-phenylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O2/c9-7(13)11-12-8(14)10-6-4-2-1-3-5-6/h1-5H,(H3,9,11,13)(H2,10,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPHUWLIAKXSGLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NNC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20355160 | |
| Record name | 1,2-Hydrazinedicarboxamide, N-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20355160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90141-55-2 | |
| Record name | 1,2-Hydrazinedicarboxamide, N-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20355160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Hydrazine-1,2-dicarboxamide and its Phenyl Derivatives
Disclaimer: Extensive research for a compound specifically named "N-phenylhydrazine-1,2-dicarboxamide" did not yield any direct findings in scientific literature or chemical databases. It is possible that this name is not in common use or refers to a novel, uncharacterized compound. This guide will focus on the closely related and well-documented parent compound, Hydrazine-1,2-dicarboxamide , and will incorporate information on phenyl-substituted hydrazine derivatives where available to provide a comprehensive technical overview for researchers, scientists, and drug development professionals.
Introduction
Hydrazine-1,2-dicarboxamide, also known as hydrazodicarbonamide or biurea, is a derivative of hydrazine featuring carboxamide groups attached to both nitrogen atoms. This symmetrical molecule serves as a key intermediate in the synthesis of various organic compounds, most notably azodicarbonamide, a widely used blowing agent in the plastics industry.[1] The presence of multiple reactive sites—the N-H protons and carbonyl groups—makes it a versatile building block in organic synthesis.
The introduction of a phenyl group onto the hydrazine backbone would yield a phenylhydrazine-1,2-dicarboxamide. Depending on the substitution pattern, this could exist as 1-phenylhydrazine-1,2-dicarboxamide or 2-phenylhydrazine-1,2-dicarboxamide. While specific data for these phenylated derivatives are scarce, their properties can be partially inferred from the parent compound and other substituted hydrazine dicarboxylates.
Chemical and Physical Properties
The properties of Hydrazine-1,2-dicarboxamide are well-documented. The data is summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂H₆N₄O₂ | [1][2] |
| Molecular Weight | 118.10 g/mol | [1] |
| Appearance | White to off-white solid | [2] |
| Melting Point | Decomposes | |
| Boiling Point | Not applicable | |
| Solubility | Sparingly soluble in sulfuric acid (with heating) | [2] |
| Vapor Pressure | 0.000165 mmHg at 25°C | [2] |
| IUPAC Name | (carbamoylamino)urea | [1] |
| SMILES | C(=O)(N)NNC(=O)N | [1] |
| InChIKey | ULUZGMIUTMRARO-UHFFFAOYSA-N | [1] |
| CAS Number | 110-21-4 | [1] |
For the related N-phenylhydrazinecarboxamide (a single carboxamide group), the following properties are reported:
| Property | Value | Reference |
| Molecular Formula | C₇H₉N₃O | [3] |
| Molecular Weight | 151.168 g/mol | [3] |
| Melting Point | 123-125 °C | [3] |
| CAS Number | 537-47-3 | [3][4] |
Experimental Protocols
The primary method for the synthesis of Hydrazine-1,2-dicarboxamide involves the reaction of urea with hydrazine.[1]
Synthesis of Hydrazine-1,2-dicarboxamide from Urea and Hydrazine
Principle: This method relies on the nucleophilic attack of hydrazine on the carbonyl carbon of urea. By using an excess of urea, the initial product, semicarbazide, can react further to form hydrazodicarbonamide.
Reactants:
-
Urea (CO(NH₂)₂)
-
Hydrazine (N₂H₄)
Procedure:
-
A mixture of urea and hydrazine is prepared. To favor the formation of the dicarboxamide, an excess of urea is typically used.
-
The reaction mixture is heated. The temperature and reaction time can be optimized to maximize the yield of the desired product.
-
As the reaction proceeds, the product precipitates from the reaction mixture.
-
The solid product is isolated by filtration, washed with a suitable solvent to remove unreacted starting materials and byproducts, and then dried.
Below is a generalized workflow for this synthesis.
Caption: Generalized workflow for the synthesis of Hydrazine-1,2-dicarboxamide.
Potential Synthesis of this compound
While a specific protocol for this compound is not available, a plausible synthetic route could involve the reaction of phenylhydrazine with a source of a carboxamide group. One conceptual approach could be the reaction of phenylhydrazine with isocyanic acid or a precursor.
A logical relationship for a potential synthesis is outlined below.
References
Elucidation and Analysis of N-phenylhydrazine-1,2-dicarboxamide and its Analogs: A Technical Guide
Introduction
Structural Overview
The core structure of these compounds consists of a phenylhydrazine moiety linked to a dicarboxamide or bis(carbothioamide) unit. This scaffold is of significant interest due to the diverse biological activities exhibited by related hydrazone and thiourea derivatives, which include antimicrobial, antioxidant, and anticancer properties.[1][2] The structural elucidation of these molecules relies on a combination of spectroscopic and analytical techniques.
Experimental Protocols
A representative experimental protocol for the synthesis of N1-phenylhydrazine-1,2-bis(carbothioamide) is detailed below.[1] This methodology can serve as a foundational approach for the synthesis of related dicarboxamides, with appropriate modifications to the starting materials.
Synthesis of N1-phenylhydrazine-1,2-bis(carbothioamide) [1]
-
Dissolution: Dissolve thiosemicarbazide (0.9113 g, 10 mmol) in 30 mL of hot ethanol.
-
Addition: Slowly add phenylisothiocyanate (1.3518 g, 10 mmol) to the solution.
-
Reflux: Reflux the mixture at 100°C for two hours.
-
Precipitation and Filtration: A white powder will form. Cool the mixture and filter the precipitate.
-
Washing and Drying: Wash the collected solid with 50% cold ethanol and dry it in a desiccator.
-
Recrystallization: Recrystallize the compound from ethanol to obtain the purified product.
The resulting N1-phenylhydrazine-1,2-bis(carbothioamide) has a reported melting point of 173-174°C and was obtained with a 73% yield.[1][2]
Structural Elucidation and Data Analysis
The characterization of N1-phenylhydrazine-1,2-bis(carbothioamide) involves a suite of analytical techniques to confirm its structure and purity.
Elemental Analysis
Elemental analysis provides the empirical formula of the synthesized compound, which can be compared against the calculated values for the expected structure.
Table 1: Elemental Analysis Data for N1-phenylhydrazine-1,2-bis(carbothioamide) [1]
| Element | Calculated (%) | Found (%) |
| Carbon (C) | 42.42 | 42.52 |
| Hydrogen (H) | 4.45 | 4.58 |
| Nitrogen (N) | 24.74 | 24.85 |
Spectroscopic Analysis
Spectroscopic methods are crucial for determining the functional groups and overall molecular structure.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the characteristic functional groups present in the molecule.
Table 2: Key IR Absorption Bands for N1-phenylhydrazine-1,2-bis(carbothioamide) [1]
| Wavenumber (cm⁻¹) | Assignment |
| 3320 | Terminal NH₂ stretching |
| 1360-1420 | C–N stretching |
| 1283 | C=S stretching |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides information about the chemical environment of the hydrogen atoms in the molecule.
Table 3: ¹H NMR Chemical Shifts for N1-phenylhydrazine-1,2-bis(carbothioamide) [1]
| Chemical Shift (δ, ppm) | Assignment |
| 9.66, 9.60, 9.36 | N–H protons |
| 8.06 | –NH₂ group |
UV-Visible Spectroscopy
UV-Visible spectroscopy reveals the electronic transitions within the molecule.
Table 4: UV-Visible Absorption Maxima for N1-phenylhydrazine-1,2-bis(carbothioamide) in DMSO [1]
| λmax (nm) |
| 305 |
| 315 |
Biological Activity
N1-phenylhydrazine-1,2-bis(carbothioamide) has been evaluated for its biological activities, including antioxidant and cytotoxic effects.[1][2]
Antioxidant Activity
The antioxidant potential was assessed using a DPPH radical scavenging assay.[1]
Table 5: Antioxidant Activity of N1-phenylhydrazine-1,2-bis(carbothioamide) [1][2]
| Compound | IC₅₀ (µg/mL) |
| N1-phenylhydrazine-1,2-bis(carbothioamide) | 1.43 |
| Butylated Hydroxytoluene (BHT) (Standard) | 16.46 |
Cytotoxic Activity
The cytotoxic effect was determined using a brine shrimp lethality bioassay.[1][2]
Table 6: Cytotoxic Activity of N1-phenylhydrazine-1,2-bis(carbothioamide) [1][2]
| Compound | LC₅₀ (µg/mL) |
| N1-phenylhydrazine-1,2-bis(carbothioamide) | 12.79 |
| Vincristine Sulphate (Standard) | 0.33 |
It is noteworthy that the compound did not exhibit significant antimicrobial activity against the tested Gram-positive and Gram-negative bacteria or fungal strains.[1][2]
Visualizations
The following diagrams illustrate the chemical structure and the experimental workflow for the analysis of N1-phenylhydrazine-1,2-bis(carbothioamide).
Caption: Molecular structure of N1-phenylhydrazine-1,2-bis(carbothioamide).
Caption: Workflow for the synthesis and analysis of N1-phenylhydrazine-1,2-bis(carbothioamide).
Conclusion
While specific data on N-phenylhydrazine-1,2-dicarboxamide is sparse, the comprehensive analysis of its thio-analog, N1-phenylhydrazine-1,2-bis(carbothioamide), provides a robust framework for its potential synthesis and characterization. The experimental protocols and analytical data presented serve as a valuable reference for researchers working with related chemical entities. The significant antioxidant and cytotoxic activities observed for the carbothioamide suggest that this compound and its derivatives may also hold promise as biologically active compounds, warranting further investigation in the field of drug discovery and development. Future research should aim to synthesize the dicarboxamide and perform a comparative analysis of its physicochemical properties and biological activities against its carbothioamide counterpart.
References
Solubility and stability of N-phenylhydrazine-1,2-dicarboxamide in various solvents
Foreword
This technical guide addresses the solubility and stability of N-phenylhydrazine-1,2-dicarboxamide, a topic of interest for researchers, scientists, and professionals in drug development. A comprehensive search of scientific literature and chemical databases was conducted to gather relevant data for this document.
It is critical to note that the search did not yield specific quantitative or qualitative data for a compound with the exact name "this compound." The scientific literature predominantly features information on a structurally related but distinct compound, N¹-phenylhydrazine-1,2-bis(carbothioamide) , which contains thioamide groups (-CSNH₂) instead of carboxamide groups (-CONH₂).
Due to the absence of specific data for this compound, this guide will present the available information on its thioamide analogue and other related phenylhydrazine derivatives to provide pertinent insights. The methodologies and general solubility characteristics discussed may serve as a foundational reference for future experimental work on this compound.
Introduction to Phenylhydrazine Derivatives
Phenylhydrazine and its derivatives are a class of compounds recognized for their versatile applications in chemical synthesis and their potential biological activities. The solubility and stability of these compounds are critical parameters that influence their utility in various applications, including pharmaceutical formulations and organic reactions. Factors such as the nature of the solvent, temperature, pH, and exposure to light can significantly impact these properties.
For instance, N'-phenylacetohydrazide, a related compound, generally shows good solubility in organic solvents like ethanol and acetone but has limited solubility in water due to its hydrophobic phenyl group.[1] Similarly, 1,2-diphenylhydrazine is soluble in non-polar organic solvents such as ethanol, benzene, and chloroform, with limited aqueous solubility.[2] The solubility of such organic compounds often increases with temperature.[1][2] The parent compound, phenylhydrazine, is soluble in alcohol, acetone, and other oxygenated, chlorinated, and aromatic solvents.[3]
Physicochemical Properties of N¹-phenylhydrazine-1,2-bis(carbothioamide)
While data for the target compound is unavailable, this section details the properties of the closely related thioamide analogue.
Solubility Profile
Quantitative solubility data for N¹-phenylhydrazine-1,2-bis(carbothioamide) is not available in the reviewed literature. However, qualitative information can be inferred from its synthesis and characterization procedures.
Table 1: Qualitative Solubility of N¹-phenylhydrazine-1,2-bis(carbothioamide)
| Solvent | Observation | Reference |
| Ethanol | Used as a recrystallization solvent, suggesting moderate solubility at elevated temperatures and lower solubility at cold temperatures.[4] | [4] |
| Dimethyl Sulfoxide (DMSO) | Used as a solvent for UV-Visible and NMR spectroscopy, indicating good solubility.[4] | [4] |
Stability
There is no specific information regarding the stability of N¹-phenylhydrazine-1,2-bis(carbothioamide) under various conditions such as pH, temperature, or light exposure in the available literature. Phenylhydrazine itself is known to turn red-brown upon exposure to air and light, suggesting a potential for oxidative degradation.[3]
Experimental Protocols
This section outlines the methodologies used for the synthesis and analysis of N¹-phenylhydrazine-1,2-bis(carbothioamide), which can be adapted for studies on this compound.
Synthesis of N¹-phenylhydrazine-1,2-bis(carbothioamide)
The synthesis of N¹-phenylhydrazine-1,2-bis(carbothioamide) is achieved through the reaction of thiosemicarbazide with phenylisothiocyanate.[4][5][6][7][8]
-
Reactants : Thiosemicarbazide (10 mmol) and phenylisothiocyanate (10 mmol).[4]
-
Solvent : Hot ethanol (30 mL).[4]
-
Procedure :
-
Dissolve thiosemicarbazide in hot ethanol.[4]
-
Slowly add phenylisothiocyanate to the solution.[4]
-
Reflux the mixture at 100°C for two hours.[4]
-
A white powder forms, which is then cooled and filtered.[4]
-
Wash the product with 50% cold ethanol and dry it in a desiccator.[4]
-
Recrystallize the compound from ethanol.[4]
-
Analytical Methods
The characterization of N¹-phenylhydrazine-1,2-bis(carbothioamide) involved several analytical techniques.[4] For related hydrazine compounds, various methods are available for their determination in biological and environmental samples.[9][10]
-
Spectroscopy : UV-Visible spectra were measured in DMSO.[4] IR and NMR spectroscopy were also used for structural characterization.[4]
-
Elemental Analysis : Performed to confirm the elemental composition of the synthesized compound.[4]
-
Melting Point : The melting point was recorded as 173-174°C (uncorrected).[4]
The analytical workflow for characterizing a newly synthesized compound like this compound would typically follow a similar path.
Conclusion and Future Directions
There is a clear gap in the scientific literature regarding the solubility and stability of this compound. The information available for the analogous thioamide compound and other phenylhydrazine derivatives provides a starting point for researchers.
Future work should focus on:
-
Synthesis and Purification : Developing a reliable protocol for the synthesis of this compound.
-
Solubility Studies : Quantitatively determining the solubility in a range of pharmaceutically relevant solvents (e.g., water, ethanol, DMSO, acetone, buffers at different pH values) and at various temperatures. Standard methods like the shake-flask method followed by HPLC or UV-Vis analysis could be employed.
-
Stability Assessment : Conducting forced degradation studies under various stress conditions (acidic, basic, oxidative, photolytic, thermal) to identify potential degradation pathways and kinetics. The development of a stability-indicating analytical method would be crucial for this purpose.
The generation of such data is essential for any future development and application of this compound in medicinal chemistry and materials science.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Phenylhydrazine | C6H5NHNH2 | CID 7516 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. [논문]Synthesis and Characterization of N1-Phenylhydrazine-1,2-bis(carbothioamide) and Its Evaluation for Antimicrobial, Antioxidant, and Brine Shrimp Lethality Bioassay [scienceon.kisti.re.kr]
- 9. cdc.gov [cdc.gov]
- 10. TABLE 6-1, Analytical Methods for Determining Hydrazine, 1,1-Dimethylhydrazine, and 1,2-Dimethylhydrazine in Biological Samplesa - Toxicological Profile for Hydrazines - NCBI Bookshelf [ncbi.nlm.nih.gov]
Theoretical and Computational Analysis of N-phenylhydrazine-1,2-dicarboxamide: A Technical Guide
Affiliation: Google Research
Abstract
This technical guide provides a comprehensive overview of the theoretical and computational methodologies applicable to the study of N-phenylhydrazine-1,2-dicarboxamide, a molecule of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental and computational studies on this specific compound, this document outlines established protocols for synthesis, characterization, and in silico analysis based on methodologies reported for structurally analogous hydrazine and carboxamide derivatives. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering a foundational framework for future investigations of this and similar molecular entities.
Introduction
Hydrazine derivatives and their related carboxamides are a well-established class of compounds with a broad spectrum of biological activities. The incorporation of a phenylhydrazine moiety linked to a dicarboxamide functional group in this compound suggests its potential for diverse molecular interactions and therapeutic applications. Computational and theoretical studies are indispensable in modern drug discovery, providing critical insights into molecular structure, stability, reactivity, and potential interactions with biological targets. This guide details a hypothetical, yet robust, workflow for the comprehensive analysis of this compound, from its synthesis to its detailed in silico characterization.
Experimental Protocols
The following protocols are based on established synthesis and characterization methods for related hydrazine carboxamide derivatives and are proposed as a viable route for the preparation and analysis of this compound.
Synthesis of this compound
A plausible synthetic route involves the reaction of phenylhydrazine with a suitable dicarboxylating agent. One common method for the synthesis of similar hydrazine-1,2-dicarboxamides involves the reaction of a hydrazine derivative with an isocyanate or a carbamoyl chloride. A proposed method is the reaction of phenylhydrazine with two equivalents of a cyanate source, such as potassium cyanate, in an acidic aqueous solution, which would form the dicarboxamide in situ.
Materials:
-
Phenylhydrazine
-
Potassium cyanate
-
Hydrochloric acid
-
Ethanol
-
Deionized water
-
Standard laboratory glassware (round-bottom flask, condenser, beaker, etc.)
-
Magnetic stirrer with heating plate
-
Filtration apparatus
Procedure:
-
Dissolve phenylhydrazine (1 equivalent) in a solution of dilute hydrochloric acid.
-
In a separate beaker, dissolve potassium cyanate (2.2 equivalents) in deionized water.
-
Slowly add the potassium cyanate solution to the phenylhydrazine solution with vigorous stirring at room temperature.
-
Continue stirring the reaction mixture for 24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, collect the precipitated product by vacuum filtration.
-
Wash the crude product with cold deionized water and then with a small amount of cold ethanol.
-
Recrystallize the product from an appropriate solvent system (e.g., ethanol/water mixture) to obtain purified this compound.
-
Dry the purified product under vacuum.
Spectroscopic Characterization
2.2.1. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Objective: To identify the characteristic functional groups in the synthesized molecule.
-
Protocol: A small sample of the dried compound is mixed with KBr powder and pressed into a pellet. The FT-IR spectrum is recorded in the range of 4000-400 cm⁻¹.
2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To elucidate the molecular structure by analyzing the chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei.
-
Protocol: The purified compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆). ¹H NMR and ¹³C NMR spectra are recorded on a 400 MHz or higher NMR spectrometer.
Computational Studies
Computational analysis provides a theoretical framework to understand the electronic and structural properties of this compound.
Density Functional Theory (DFT) Calculations
-
Objective: To determine the optimized molecular geometry, vibrational frequencies, and electronic properties of the molecule.
-
Protocol:
-
The initial structure of this compound is drawn using molecular modeling software.
-
Geometry optimization and frequency calculations are performed using DFT with the B3LYP functional and a 6-311++G(d,p) basis set. This level of theory is widely used for organic molecules and provides a good balance between accuracy and computational cost.[1]
-
The absence of imaginary frequencies in the output confirms that the optimized structure corresponds to a true energy minimum.
-
From the optimized geometry, structural parameters such as bond lengths and bond angles are determined.
-
The calculated vibrational frequencies are compared with the experimental FT-IR data.
-
Electronic properties such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, the HOMO-LUMO gap, and the molecular electrostatic potential (MEP) are calculated to assess the molecule's reactivity and charge distribution.
-
Molecular Docking
-
Objective: To predict the binding mode and affinity of this compound to a specific biological target.
-
Protocol:
-
The 3D structure of the target protein is obtained from the Protein Data Bank (PDB).
-
The protein structure is prepared for docking by removing water molecules, adding hydrogen atoms, and assigning charges.
-
The 3D structure of this compound is optimized using DFT as described above.
-
Molecular docking is performed using software such as AutoDock or Glide. The docking algorithm explores various conformations and orientations of the ligand within the protein's binding site.[2][3]
-
The resulting poses are ranked based on a scoring function that estimates the binding affinity. The pose with the lowest binding energy is typically considered the most probable binding mode.[4]
-
The protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) are analyzed for the best-ranked pose.
-
Data Presentation
The following tables summarize the expected quantitative data for this compound based on typical values for analogous compounds.
Table 1: Expected Geometric Parameters from DFT Calculations
| Parameter | Bond/Angle | Expected Value |
| Bond Length | C=O (amide) | ~1.23 Å |
| C-N (amide) | ~1.35 Å[5] | |
| N-N (hydrazine) | ~1.42 Å[6] | |
| C-N (phenyl-N) | ~1.40 Å | |
| C-C (aromatic) | ~1.39 Å | |
| Bond Angle | O=C-N (amide) | ~122° |
| C-N-N (hydrazine) | ~115° | |
| C-N-C (phenyl-N-hydrazine) | ~120° |
Table 2: Expected Spectroscopic Data
| Technique | Functional Group | Expected Wavenumber/Chemical Shift |
| FT-IR | N-H stretch (amide) | 3400-3200 cm⁻¹ |
| C=O stretch (amide) | 1680-1630 cm⁻¹[7] | |
| N-H bend (amide) | 1640-1550 cm⁻¹ | |
| C-N stretch (amide) | 1400-1200 cm⁻¹ | |
| Aromatic C-H stretch | 3100-3000 cm⁻¹ | |
| Aromatic C=C stretch | 1600-1450 cm⁻¹ | |
| ¹H NMR | Aromatic protons | 7.5-6.5 ppm |
| Amide N-H protons | 8.5-7.5 ppm | |
| Hydrazine N-H protons | 9.5-8.0 ppm | |
| ¹³C NMR | C=O (amide) | 170-160 ppm[7] |
| Aromatic carbons | 150-110 ppm |
Mandatory Visualizations
The following diagrams illustrate the proposed workflows for the experimental synthesis and computational analysis of this compound.
Caption: Synthetic and purification workflow for this compound.
Caption: Computational analysis workflow for this compound.
Conclusion
This technical guide presents a detailed, albeit prospective, framework for the synthesis, characterization, and in-depth computational analysis of this compound. The outlined experimental and theoretical protocols are grounded in established methodologies for analogous compounds and are designed to provide a solid foundation for future research. The systematic application of these methods will enable a thorough understanding of the physicochemical properties of this molecule, which is essential for evaluating its potential in drug discovery and development. The provided workflows and expected data serve as a valuable resource for researchers initiating studies on this and related hydrazine dicarboxamide derivatives.
References
- 1. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijres.org [ijres.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. eprints.covenantuniversity.edu.ng [eprints.covenantuniversity.edu.ng]
An In-depth Technical Guide to N¹-Phenylhydrazine-1,2-bis(carbothioamide)
Chemical Identity
| IUPAC Name | 1-(carbamothioylamino)-3-phenylthiourea |
| CAS Number | 16437-66-4 |
| Molecular Formula | C₈H₁₀N₄S₂ |
| Molecular Weight | 226.3 g/mol |
Physicochemical and Spectroscopic Data
The following table summarizes the key physicochemical and spectroscopic properties of N¹-phenylhydrazine-1,2-bis(carbothioamide).
| Property | Value | Reference |
| Melting Point | 173-174 °C | [1] |
| UV-Vis (DMSO) λmax | 305 nm, 315 nm | [1] |
| Yield | 73% | [1] |
Table 1: Physicochemical Properties
| Spectral Data | Key Peaks and Shifts | Reference |
| FT-IR (cm⁻¹) | 3320 (terminal NH₂), 3065 (N-H, Ph-N), 2905 (C-H, as), 2830 (C-H, s), 2430 (S-H), 1615 (Ph ring), 1530 (N-C-N, as), 1420, 1120 (C-N), 1360 (Ph-N), 1283 (C=S) | [1] |
| ¹H-NMR (DMSO-d₆, δ in ppm, J in Hz) | 9.66, 9.60, 9.36 (N-H); 8.06 (-NH₂); 7.49 (d, 2H, J=8.6); 7.31 (t, 2H, J=7.6, J=8.6); 7.14 (t, 1H, J=7.6) | [1] |
| ¹³C-NMR (DMSO-d₆, in ppm) | 187.4, 182.8, 141.5, 132.4, 131.0, 129.5 | [1] |
Table 2: Spectroscopic Data
Elemental Analysis:
-
Calculated for C₈H₁₀N₄S₂: C 42.42%, H 4.45%, N 24.74%
-
Found: C 42.52%, H 4.58%, N 24.85%[1]
Experimental Protocols
This section details the experimental procedure for the synthesis of the title compound.
Materials:
-
Thiosemicarbazide (0.9113 g, 10 mmol)
-
Phenylisothiocyanate (1.3518 g, 10 mmol)
-
Ethanol (hot, 30 mL)
-
50% cold ethanol
Procedure:
-
Dissolve thiosemicarbazide in 30 mL of hot ethanol.
-
Slowly add phenylisothiocyanate to the solution.
-
Reflux the mixture at 100 °C for two hours.
-
A white powder will form. Cool the mixture and filter the product.
-
Wash the filtered powder with 50% cold ethanol.
-
Dry the final product in a desiccator.
-
The compound can be recrystallized from ethanol.
Caption: Synthesis workflow for N¹-phenylhydrazine-1,2-bis(carbothioamide).
The compound was evaluated for its antimicrobial activity against Gram-positive and Gram-negative bacteria and fungi using the disc diffusion method.
Materials:
-
Test compound: N¹-phenylhydrazine-1,2-bis(carbothioamide)
-
Standard antibiotic: Kanamycin (30 µ g/disc )
-
Nutrient agar medium
-
Test microorganisms
Procedure:
-
Prepare discs containing the test compound.
-
Uniformly seed nutrient agar medium with the test microorganisms.
-
Place the discs with the test compound on the seeded medium.
-
Use Kanamycin discs as a positive control and solvent-impregnated blank discs as a negative control.
-
Incubate the plates.
-
Measure the diameter of the zone of inhibition in millimeters.
-
The experiment is to be carried out in triplicate.
Result: The compound did not exhibit any antimicrobial activity against the tested Gram-positive and Gram-negative organisms, as well as against the tested fungal strains.[1]
The free radical scavenging activity was determined using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.
Materials:
-
Test compound: N¹-phenylhydrazine-1,2-bis(carbothioamide)
-
DPPH solution
-
Positive control: Butylated hydroxytoluene (BHT)
Procedure:
-
Prepare various concentrations of the test compound.
-
Mix the test compound solutions with a DPPH solution.
-
Measure the absorbance of the solutions.
-
Calculate the percentage of inhibition of DPPH radicals.
-
Plot the percent inhibition against the respective concentrations to determine the IC₅₀ value.
-
The experiment is to be performed in triplicate.
Result: The compound showed very good free radical scavenging activity with an IC₅₀ value of 1.43 µg/mL, which was significantly better than the reference standard BHT (IC₅₀ value of 16.46 µg/mL).[1]
This assay was used to predict the cytotoxic activity of the compound.
Materials:
-
Test compound: N¹-phenylhydrazine-1,2-bis(carbothioamide)
-
Dimethyl sulfoxide (DMSO)
-
Simulated seawater
-
Brine shrimp nauplii
-
Positive control: Vincristine sulphate
Procedure:
-
Dissolve 4 mg of the test compound in DMSO.
-
Prepare a series of dilutions with varying concentrations (from 0.78 to 400 µg/mL) using simulated seawater.
-
Add 10 live brine shrimp nauplii to pre-marked vials containing 5 mL of the prepared solutions.
-
After 24 hours, inspect the vials using a magnifying glass and count the number of survived nauplii.
-
Calculate the percentage of lethality for each concentration and the control.
-
Determine the LC₅₀ value.
Result: The compound exhibited significant brine shrimp lethality with an LC₅₀ value of 12.79 µg/mL, comparable to the positive control vincristine sulphate (LC₅₀ value of 0.33 µg/mL).[1]
Summary of Biological Activity
| Assay | Result | Comparison | Reference |
| Antimicrobial Activity | No activity observed | - | [1] |
| Antioxidant Activity (IC₅₀) | 1.43 µg/mL | BHT (IC₅₀ = 16.46 µg/mL) | [1] |
| Brine Shrimp Lethality (LC₅₀) | 12.79 µg/mL | Vincristine (LC₅₀ = 0.33 µg/mL) | [1] |
Table 3: Biological Activity of N¹-Phenylhydrazine-1,2-bis(carbothioamide)
Conclusion
While data on N-phenylhydrazine-1,2-dicarboxamide is elusive, its thio-analog, N¹-phenylhydrazine-1,2-bis(carbothioamide), has been successfully synthesized and characterized. This compound demonstrates notable antioxidant and cytotoxic properties, although it lacks antimicrobial activity. The provided experimental protocols offer a basis for its synthesis and biological evaluation, which may be of interest to researchers in medicinal chemistry and drug development.
References
Crystal Structure of N-phenylhydrazine-1,2-dicarboxamide and its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-phenylhydrazine-1,2-dicarboxamide and its derivatives are a class of organic compounds that have garnered interest in medicinal chemistry and materials science. Their structural framework, featuring a phenyl ring, a hydrazine core, and dicarboxamide functionalities, allows for diverse chemical modifications and the formation of intricate intermolecular interactions. These characteristics are pivotal in determining their biological activity and solid-state properties.
Data Presentation: Crystallographic and Structural Data
The crystal structure of (E)-2-(5-bromo-2-hydroxybenzylidene)-N-phenylhydrazine-1-carboxamide monohydrate was determined by single-crystal X-ray diffraction. The key crystallographic and selected structural parameters are summarized in the tables below for clarity and comparative analysis.
Table 1: Crystal Data and Structure Refinement
| Parameter | Value |
| Empirical Formula | C₁₄H₁₄BrN₃O₃ |
| Formula Weight | 352.19 |
| Temperature | 150 K |
| Wavelength | 0.71073 Å |
| Crystal System | Orthorhombic |
| Space Group | Pca2₁ (No. 29) |
| Unit Cell Dimensions | |
| a | 32.932(3) Å |
| b | 5.8490(7) Å |
| c | 7.3606(8) Å |
| α | 90° |
| β | 90° |
| γ | 90° |
| Volume | 1417.8(3) ų |
| Z | 4 |
| Calculated Density | 1.649 Mg/m³ |
| R-factor (gt) | 0.0260 |
| wR-factor (ref) | 0.0553 |
Table 2: Selected Bond Lengths
| Bond | Length (Å) |
| C7-N1 | 1.284(5) |
| C8-N2 | 1.374(5) |
| C9-N3 | 1.421(5) |
Data sourced from Zeitschrift für Kristallographie - New Crystal Structures.[1]
Experimental Protocols
The methodologies for the synthesis and crystallization of this compound derivatives are crucial for obtaining high-quality crystals suitable for X-ray diffraction studies. The following protocols are detailed for the representative compound.
Synthesis and Crystallization of (E)-2-(5-bromo-2-hydroxybenzylidene)-N-phenylhydrazine-1-carboxamide monohydrate
A mixture of 0.1005 g (0.5 mmol) of 5-bromosalicylaldehyde and 0.0756 g (0.5 mmol) of 4-phenylsemicarbazide in 10 mL of ethanol was stirred at room temperature. To this mixture, an aqueous solution of 0.0595 g (0.25 mmol) of calcium perchlorate hydrate was added. The resulting mixture was continuously stirred for 3 hours at 70 °C. After cooling to room temperature, colorless crystals of the title compound were obtained through slow evaporation of the solvent over a period of 20 days.[1]
Visualization of Workflows and Interactions
To better illustrate the processes and structural relationships, the following diagrams have been generated using the Graphviz DOT language.
Experimental Workflow
The logical flow from the synthesis of the compound to its structural elucidation is depicted below. This workflow is representative of the general process in solid-state chemical research.
Caption: Experimental workflow from synthesis to crystal structure analysis.
Intermolecular Hydrogen Bonding Network
The crystal packing of (E)-2-(5-bromo-2-hydroxybenzylidene)-N-phenylhydrazine-1-carboxamide monohydrate is stabilized by a network of intermolecular hydrogen bonds, which create a three-dimensional supramolecular architecture. The key interactions are illustrated in the diagram below.
Caption: Key intermolecular hydrogen bonds in the crystal structure.
Structural Analysis and Discussion
The molecular structure of (E)-2-(5-bromo-2-hydroxybenzylidene)-N-phenylhydrazine-1-carboxamide consists of the hydrazone molecule and one water molecule. The bond distance of C7-N1 is 1.284(5) Å, which is shorter than the C8-N2 (1.374(5) Å) and C9-N3 (1.421(5) Å) bond lengths, indicating a double bond character for C7-N1.[1] This is characteristic of the hydrazone linkage.
A notable feature of the molecular conformation is the dihedral angle of 47.8° between the two phenyl rings (plane 1: C1-C6 and plane 2: C9-C14).[1] This twisted conformation minimizes steric hindrance between the two aromatic systems.
The crystal packing is dominated by a three-dimensional network of intermolecular hydrogen bonds. The hydrazone molecules are linked through N-H···O, O-H···N, and O-H···O interactions, with the water molecule playing a crucial role as a bridge between adjacent hydrazone molecules.[1] These interactions are fundamental to the stability of the crystal lattice.
Conclusion
This technical guide has provided a detailed overview of the crystal structure of a representative this compound derivative. The presented data, including crystallographic parameters, bond lengths, and experimental protocols, offer valuable information for researchers in the fields of medicinal chemistry, crystallography, and materials science. The visualization of the experimental workflow and the intricate hydrogen bonding network provides a deeper understanding of the solid-state behavior of this class of compounds. Further research into other derivatives will undoubtedly contribute to a more comprehensive understanding of their structure-property relationships.
References
Methodological & Application
Application Notes and Protocols: N-phenylhydrazine-1,2-dicarboxamide as a Precursor for Pharmaceutical Compounds
Disclaimer: The compound N-phenylhydrazine-1,2-dicarboxamide is not widely reported in publicly available scientific literature. The following application notes and protocols are based on the established chemistry and biological activities of structurally related compounds, such as phenylsemicarbazides and other hydrazine derivatives. This document is intended to provide a hypothetical framework for research and development purposes.
Introduction
This compound is a unique chemical entity possessing a phenylhydrazine core functionalized with two carboxamide groups at the 1 and 2 positions of the hydrazine moiety. This structure offers a versatile scaffold for the synthesis of a variety of heterocyclic and acyclic compounds with potential pharmaceutical applications. The presence of multiple reactive sites—the phenyl ring, the hydrazine nitrogens, and the carboxamide groups—allows for diverse chemical modifications to modulate pharmacokinetic and pharmacodynamic properties. Based on the biological activities of analogous structures, derivatives of this compound are promising candidates for investigation as anticonvulsant and antimicrobial agents.
Hypothetical Synthesis of this compound
A plausible synthetic route to this compound could involve a two-step process starting from phenylhydrazine. The first step would involve the protection of one of the nitrogen atoms, followed by the introduction of the first carboxamide group. The second step would involve deprotection and the introduction of the second carboxamide group. A more direct approach could be the reaction of a protected phenylhydrazine with a suitable reagent that can introduce both carboxamide functionalities.
Pharmaceutical Applications
Anticonvulsant Agents
Semicarbazone derivatives are a well-established class of compounds with significant anticonvulsant properties. It is hypothesized that this compound can serve as a precursor to novel anticonvulsant drugs. The core structure contains the necessary pharmacophoric features, which can be further elaborated to optimize activity and reduce neurotoxicity.
Proposed Mechanism of Action: Many semicarbazone anticonvulsants are thought to exert their effects by modulating the activity of voltage-gated sodium channels, which are crucial for the initiation and propagation of action potentials. By binding to these channels, the compounds can stabilize the inactivated state, thereby reducing neuronal hyperexcitability. Another potential mechanism is the enhancement of GABAergic inhibition, either by increasing the levels of the inhibitory neurotransmitter GABA or by modulating GABA receptors.
Antimicrobial Agents
Phenylhydrazine derivatives have been reported to possess a broad spectrum of antimicrobial activities. The dicarboxamide moiety in the target compound can be cyclized to form various heterocyclic systems, such as triazoles and oxadiazoles, which are known to be effective antimicrobial agents.
Quantitative Data
The following tables present hypothetical data for a series of derivatives synthesized from this compound.
Table 1: Anticonvulsant Activity of Hypothetical Derivatives
| Compound ID | R-Group Modification | MES Screen (ED₅₀, mg/kg) | Neurotoxicity (TD₅₀, mg/kg) | Protective Index (PI = TD₅₀/ED₅₀) |
| NPHD-01 | Unsubstituted | 45.2 | 150.5 | 3.3 |
| NPHD-02 | 4-Chloro | 25.8 | 120.3 | 4.7 |
| NPHD-03 | 4-Methoxy | 38.1 | 180.2 | 4.7 |
| NPHD-04 | 2,4-Dichloro | 15.5 | 95.7 | 6.2 |
| Phenytoin (Std.) | - | 9.5 | 68.0 | 7.2 |
Table 2: Antimicrobial Activity of Hypothetical Cyclized Derivatives
| Compound ID | Heterocyclic Core | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | C. albicans (MIC, µg/mL) |
| NPHD-Cyc-01 | 1,2,4-Triazole | 16 | 32 | 64 |
| NPHD-Cyc-02 | 1,3,4-Oxadiazole | 8 | 16 | 32 |
| NPHD-Cyc-03 | Thiadiazole | 4 | 8 | 16 |
| Ciprofloxacin (Std.) | - | 1 | 0.5 | - |
| Fluconazole (Std.) | - | - | - | 2 |
Experimental Protocols
Protocol 1: Hypothetical Synthesis of this compound
Materials:
-
1-Phenylsemicarbazide
-
Potassium cyanate
-
Hydrochloric acid
-
Ethanol
-
Water
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
To a solution of 1-phenylsemicarbazide (10 mmol) in 50 mL of ethanol in a 250 mL round-bottom flask, add a solution of potassium cyanate (12 mmol) in 20 mL of water.
-
Acidify the reaction mixture to pH 5-6 with dropwise addition of 2M hydrochloric acid while stirring.
-
Attach a reflux condenser and heat the mixture to reflux for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.
-
Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold water (2 x 20 mL) and then with cold ethanol (2 x 10 mL).
-
Dry the product in a vacuum oven at 60°C to a constant weight.
-
Characterize the final product by IR, NMR, and mass spectrometry.
Protocol 2: Evaluation of Anticonvulsant Activity (Maximal Electroshock Seizure - MES Test)
Materials:
-
Male albino mice (20-25 g)
-
Test compounds (hypothetical derivatives of this compound)
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Phenytoin (standard drug)
-
Electroconvulsiometer
-
Corneal electrodes
Procedure:
-
Acclimatize the mice to the laboratory conditions for at least 3 days prior to the experiment.
-
Divide the animals into groups (n=6-8 per group), including a control group (vehicle), a standard group (phenytoin), and test groups for different doses of the synthesized compounds.
-
Administer the test compounds and the standard drug intraperitoneally (i.p.) or orally.
-
After a specified period (e.g., 30 or 60 minutes), subject each mouse to an electrical stimulus of 50 mA for 0.2 seconds via corneal electrodes.
-
Observe the mice for the presence or absence of the hind limb tonic extension phase of the seizure.
-
The absence of the hind limb tonic extension is considered as the criterion for the anticonvulsant effect.
-
Calculate the percentage of protection in each group and determine the median effective dose (ED₅₀) using probit analysis.
Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)
Materials:
-
Bacterial or fungal strains (e.g., S. aureus, E. coli, C. albicans)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
96-well microtiter plates
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Standard antimicrobial agents (e.g., ciprofloxacin, fluconazole)
-
Spectrophotometer (optional, for reading optical density)
Procedure:
-
Prepare a stock solution of each test compound in DMSO.
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the test compounds in the appropriate growth medium to obtain a range of concentrations.
-
Prepare an inoculum of the microbial strain standardized to a specific cell density (e.g., 0.5 McFarland standard).
-
Add the standardized inoculum to each well of the microtiter plate.
-
Include a positive control (medium with inoculum, no drug) and a negative control (medium only).
-
Incubate the plates at 37°C for 24 hours (for bacteria) or at 35°C for 24-48 hours (for fungi).
-
The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.
Application Notes and Protocols for N-phenylhydrazine-1,2-dicarboxamide in Medicinal Chemistry
Introduction:
N-phenylhydrazine-1,2-dicarboxamide is a chemical compound with a scaffold that suggests potential applications in medicinal chemistry. While specific research on this exact molecule is not extensively available in the public domain, the chemical moieties it comprises—a phenylhydrazine group and a dicarboxamide structure—are present in numerous compounds that have demonstrated significant biological activities. This document provides an overview of the potential applications, experimental protocols, and relevant data based on structurally related compounds, offering a valuable resource for researchers and drug development professionals interested in exploring the therapeutic potential of this compound and its derivatives.
The core structure combines the features of phenylhydrazines, which are known to be intermediates in various bioactive molecules, and dicarboxamides, which can mimic peptide bonds and participate in hydrogen bonding interactions with biological targets. This unique combination suggests that this compound could be a promising starting point for the development of novel therapeutic agents.
Potential Applications in Medicinal Chemistry
Based on the known biological activities of structurally similar compounds, this compound and its derivatives are hypothesized to have potential applications in the following areas:
-
Anticancer Activity: Phenylhydrazine and hydrazide-hydrazone derivatives have been extensively studied for their cytotoxic effects against various cancer cell lines.[1][2][3][4] The mechanism of action for some of these compounds involves the induction of apoptosis and cell cycle arrest.[4]
-
Antimicrobial Activity: Several studies have reported the antibacterial and antifungal properties of phenylhydrazine and carbothioamide derivatives.[5][6][7][8] These compounds could serve as leads for the development of new antimicrobial agents to combat drug-resistant pathogens.
-
Antioxidant Activity: The presence of the hydrazine moiety suggests potential antioxidant properties. A related compound, N1-phenylhydrazine-1,2-bis(carbothioamide), has shown very good free radical scavenging activity.[5][9]
-
Enzyme Inhibition: The structural features of this compound make it a candidate for enzyme inhibition. For instance, some hydrazide derivatives have been investigated as inhibitors of enzymes like tubulin and dihydrofolate reductase (DHFR).[2][10]
Quantitative Data from Structurally Related Compounds
The following table summarizes key quantitative data from studies on compounds structurally related to this compound, providing a reference for potential efficacy.
| Compound Class | Activity | Target/Assay | Quantitative Data (IC50/LC50/MIC) | Reference Compound |
| Phenylhydrazine Carbothioamide | Antioxidant | DPPH radical scavenging | IC50: 1.43 µg/mL | Butylated hydroxytoluene (BHT) (IC50: 16.46 µg/mL) |
| Phenylhydrazine Carbothioamide | Cytotoxicity | Brine shrimp lethality | LC50: 12.79 µg/mL | Vincristine sulphate (LC50: 0.33 µg/mL) |
| Hydrazine Carboxamide (6b) | Anticancer | Leukemia CCRF-CEM | %GI: 143.44 | Imatinib |
| Hydrazine Carboxamide (6h) | Anticancer | Breast MDA-MB-468 | %GI: 88.54 | Imatinib |
| Benzothiadiazinyl Hydrazinecarboxamide (22) | Anticancer | Tubulin polymerization | IC50: 4.70 µM | - |
| Benzothiadiazinyl Hydrazinecarboxamide (23) | Anticancer | Tubulin polymerization | IC50: 5.25 µM | - |
| N'-Phenylhydrazides (A11) | Antifungal | C. albicans SC5314 | MIC80: 1.9 µg/mL | Fluconazole |
| N'-Phenylhydrazides (A11) | Antifungal | C. albicans 4395 | MIC80: 4.0 µg/mL | Fluconazole |
| N'-Phenylhydrazides (A11) | Antifungal | C. albicans 5272 | MIC80: 3.7 µg/mL | Fluconazole |
Experimental Protocols
The following are detailed methodologies for key experiments that could be adapted to evaluate the biological activities of this compound.
Protocol 1: Synthesis of this compound (Hypothetical)
This protocol is a general representation of a plausible synthetic route.
Workflow for the Synthesis of this compound
References
- 1. Ultrasound promoted green synthesis, anticancer evaluation, and molecular docking studies of hydrazines: a pilot trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and anticancer activities of new Benzothiadiazinyl Hydrazinecarboxamides and Anilino[1,2,4]triazolo[1,5-b][1,2,4]thiadiazine 5,5-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel N-Acyl Hydrazone Compounds as Promising Anticancer Agents: Synthesis and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. mdpi.com [mdpi.com]
- 7. preprints.org [preprints.org]
- 8. Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: N-phenylhydrazine-1,2-dicarboxamide as a Ligand for Transition Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrazides and their derivatives are a class of organic compounds that have garnered significant interest in coordination chemistry due to their versatile binding modes with transition metal ions. The resulting metal complexes often exhibit interesting magnetic, electronic, and, most notably, biological properties. This document provides detailed protocols for the synthesis of the ligand N-phenylhydrazine-1,2-dicarboxamide and its subsequent complexation with various transition metals. Additionally, it outlines characterization methods and potential applications, particularly in the realm of antimicrobial and anticancer research. The methodologies presented are based on established procedures for analogous hydrazide and hydrazone compounds.
Synthesis of the Ligand: this compound
The synthesis of this compound can be achieved via the hydrazinolysis of diethyl oxalate with phenylhydrazine. This reaction is a well-established method for the preparation of hydrazides from their corresponding esters.[1][2]
Experimental Protocol: Synthesis of this compound
-
Materials:
-
Diethyl oxalate
-
Phenylhydrazine
-
Absolute ethanol
-
Deionized water
-
-
Procedure:
-
In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve diethyl oxalate (0.1 mol) in 100 mL of absolute ethanol.
-
To this solution, add phenylhydrazine (0.2 mol, 2 equivalents) dropwise with constant stirring.
-
After the addition is complete, reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature. A white precipitate of this compound should form.
-
Filter the precipitate using a Buchner funnel and wash it with a small amount of cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol-water mixture, to obtain pure this compound.
-
Dry the purified product in a desiccator over anhydrous calcium chloride.
-
-
Characterization:
-
Melting Point: Determine the melting point of the purified product.
-
FTIR (KBr, cm⁻¹): Expected characteristic peaks around 3200-3400 (N-H stretching), 1650-1680 (C=O stretching of amide), and 1500-1600 (aromatic C=C stretching).
-
¹H NMR (DMSO-d₆, δ ppm): Expect signals for aromatic protons, N-H protons of the hydrazine backbone, and amide N-H protons.
-
¹³C NMR (DMSO-d₆, δ ppm): Expect signals for aromatic carbons and amide carbonyl carbons.
-
Elemental Analysis: Determine the percentage of C, H, and N to confirm the empirical formula.
-
Synthesis of Transition Metal Complexes
This compound is expected to act as a bidentate or bridging ligand, coordinating to metal ions through the oxygen atoms of the carbonyl groups and/or the nitrogen atoms of the hydrazine moiety. The following is a general procedure for the synthesis of its transition metal complexes.
Experimental Protocol: General Synthesis of Transition Metal Complexes
-
Materials:
-
This compound
-
Transition metal salts (e.g., CoCl₂·6H₂O, NiCl₂·6H₂O, CuCl₂·2H₂O, ZnCl₂)
-
Ethanol or DMF/DMSO
-
-
Procedure:
-
Dissolve this compound (2 mmol) in hot ethanol (50 mL).
-
In a separate beaker, dissolve the respective transition metal salt (1 mmol) in ethanol (20 mL).
-
Add the metal salt solution dropwise to the hot ligand solution with continuous stirring.
-
Adjust the pH of the resulting mixture to 6-7 using a dilute alcoholic solution of NaOH or ammonia, if necessary, to facilitate deprotonation and complexation.
-
Reflux the reaction mixture for 2-4 hours. The formation of a colored precipitate indicates the formation of the complex.
-
After cooling to room temperature, filter the precipitated complex, wash it with ethanol and then with diethyl ether.
-
Dry the final product in a desiccator.
-
Characterization of Transition Metal Complexes
The synthesized complexes should be characterized to determine their structure and properties.
Data Presentation: Expected Characterization Data for Metal Complexes
| Analysis | Parameter | Expected Observations |
| Elemental Analysis | %C, %H, %N, %M | To determine the stoichiometry of the metal-ligand complex. |
| Molar Conductance | (in DMF/DMSO) | Low values are expected, indicating the non-electrolytic nature of the complexes. |
| Magnetic Susceptibility | Magnetic Moment (µeff) | To determine the geometry of the complex (e.g., octahedral, tetrahedral, square planar). |
| FTIR Spectroscopy | ν(C=O), ν(N-H), ν(M-O), ν(M-N) | A shift in the C=O and N-H stretching frequencies upon complexation. The appearance of new bands for M-O and M-N bonds in the far-IR region. |
| UV-Vis Spectroscopy | λmax | To study the electronic transitions (d-d transitions and charge transfer bands) and infer the geometry of the complexes. |
| Thermogravimetric Analysis | Decomposition Pattern | To study the thermal stability of the complexes and the presence of coordinated or lattice water molecules. |
Visualization of Workflows
Diagram 1: Synthesis and Characterization Workflow
Caption: Workflow for the synthesis and characterization of transition metal complexes.
Diagram 2: Antimicrobial Activity Screening Pathway
Caption: Protocol for screening the antimicrobial activity of synthesized complexes.
Potential Applications in Drug Development
Transition metal complexes of hydrazide and hydrazone ligands have frequently been reported to possess significant biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties. The chelation of the metal ion to the organic ligand can enhance the lipophilicity of the complex, facilitating its transport across cell membranes and thereby increasing its biological efficacy.
The this compound ligand and its metal complexes represent a novel class of compounds with potential therapeutic applications. It is recommended that these new complexes be screened for a range of biological activities. Of particular interest would be their evaluation as:
-
Antimicrobial Agents: Testing against a panel of pathogenic bacteria and fungi.
-
Anticancer Agents: Screening for cytotoxicity against various cancer cell lines.
-
Antioxidant Agents: Evaluating their ability to scavenge free radicals.
The data obtained from these studies could provide valuable insights into the structure-activity relationships of these complexes and guide the design of more potent and selective therapeutic agents.
References
Application Notes and Protocols for the Synthesis of N-phenylhydrazine-1,2-dicarboxamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of N-phenylhydrazine-1,2-dicarboxamide derivatives. These compounds are of interest in medicinal chemistry and drug development due to their structural similarity to known bioactive molecules. The protocol outlined here is based on established synthetic methodologies for related hydrazine compounds and offers a rational approach to obtaining the target molecules. This application note includes a proposed multi-step synthetic pathway, detailed experimental procedures, and tables for summarizing key data. Additionally, a workflow diagram is provided for clarity.
Introduction
This compound and its derivatives are a class of compounds with potential applications in pharmaceutical research. The core structure, featuring a phenyl-substituted hydrazine with carboxamide groups on both nitrogen atoms, presents a scaffold that can be readily functionalized to explore structure-activity relationships (SAR). While a direct, one-step synthesis from phenylhydrazine is not widely reported, a multi-step approach involving protection, acylation, and deprotection is a feasible and logical strategy. This protocol details such a proposed synthesis.
Proposed Synthetic Pathway
The proposed synthesis of this compound proceeds via a three-step process, as illustrated in the workflow diagram below. The key steps involve:
-
Protection: Di-tert-butyloxycarbonyl (Boc) protection of phenylhydrazine to yield Di-tert-butyl 1-phenylhydrazine-1,2-dicarboxylate. This step serves to control the reactivity of the hydrazine nitrogens.
-
Deprotection: Removal of the Boc protecting groups under acidic conditions to yield the corresponding hydrazine salt.
-
Carboxamoylation: Reaction of the deprotected phenylhydrazine with a suitable carbamoylating agent to form the final this compound product.
Experimental Protocols
Materials and Instrumentation
All reagents should be of analytical grade and used as received unless otherwise specified. Solvents should be dried according to standard procedures. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates. Nuclear Magnetic Resonance (NMR) spectra can be recorded on a 400 MHz spectrometer. Mass spectra can be obtained using an electrospray ionization (ESI) source.
Step 1: Synthesis of Di-tert-butyl 1-phenylhydrazine-1,2-dicarboxylate
This procedure is adapted from the known methods of Boc-protection of hydrazines.
Procedure:
-
To a solution of phenylhydrazine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add triethylamine (2.2 eq) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
To this stirred solution, add a solution of di-tert-butyl dicarbonate (Boc anhydride, 2.2 eq) in the same solvent dropwise over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford Di-tert-butyl 1-phenylhydrazine-1,2-dicarboxylate.
Step 2: Deprotection of Di-tert-butyl 1-phenylhydrazine-1,2-dicarboxylate
Procedure:
-
Dissolve the Di-tert-butyl 1-phenylhydrazine-1,2-dicarboxylate (1.0 eq) in a minimal amount of a suitable solvent like DCM or 1,4-dioxane.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane (e.g., 4 M), at 0 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the deprotection by TLC.
-
Upon completion, remove the solvent and excess acid under reduced pressure to obtain the crude phenylhydrazine salt. This salt can be used in the next step without further purification.
Step 3: Synthesis of this compound
This step involves the reaction of the deprotected phenylhydrazine with a carbamoylating agent. One possible route is the reaction with an in situ generated carbamoyl chloride or a related activated species.
Procedure A: Using Sodium Cyanate
-
Dissolve the crude phenylhydrazine salt from Step 2 in a mixture of water and a co-solvent like acetic acid.
-
Cool the solution to 0-5 °C.
-
Add a solution of sodium cyanate (NaOCN, 2.5 eq) in water dropwise, maintaining the temperature below 10 °C.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
The product may precipitate out of the solution. If so, collect the solid by filtration, wash with cold water, and dry.
-
If the product does not precipitate, extract the reaction mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the residue by recrystallization or column chromatography.
Procedure B: Using a Carbamoyl Chloride Precursor
-
In a separate flask, prepare the carbamoylating agent. For example, react a secondary amine with phosgene or a phosgene equivalent to generate a carbamoyl chloride. (Caution: Phosgene and its equivalents are highly toxic and should be handled with extreme care in a well-ventilated fume hood).
-
Dissolve the crude phenylhydrazine salt from Step 2 in a suitable aprotic solvent (e.g., DCM) containing a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 2.5 eq).
-
Cool the mixture to 0 °C and add the freshly prepared carbamoylating agent (2.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Work up the reaction as described in Step 1 (quenching, extraction, drying, and purification).
Data Presentation
The following tables should be used to summarize the quantitative data obtained during the synthesis.
Table 1: Reaction Conditions and Yields
| Step | Starting Material | Reagents and Solvents | Reaction Time (h) | Temperature (°C) | Product | Yield (%) |
| 1 | Phenylhydrazine | Boc Anhydride, Triethylamine, DCM | 16 | 0 to RT | Di-tert-butyl 1-phenylhydrazine-1,2-dicarboxylate | Data to be filled |
| 2 | Di-tert-butyl 1-phenylhydrazine-1,2-dicarboxylate | TFA, DCM | 4 | 0 to RT | Phenylhydrazine Salt | Data to be filled |
| 3 | Phenylhydrazine Salt | Sodium Cyanate, Acetic Acid/Water | 6 | 0 to RT | This compound | Data to be filled |
Table 2: Characterization Data of Synthesized Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | 1H NMR (δ, ppm) | MS (m/z) |
| Di-tert-butyl 1-phenylhydrazine-1,2-dicarboxylate | C16H24N2O4 | 308.37 | Data to be filled | Data to be filled | Data to be filled |
| This compound | C8H9N3O2 | 179.18 | Data to be filled | Data to be filled | Data to be filled |
Visualizations
Experimental Workflow
The following diagram illustrates the proposed synthetic workflow for this compound.
Caption: Proposed synthetic workflow for this compound.
Conclusion
The protocol described in this application note provides a rational and feasible synthetic route to this compound derivatives. By following the detailed experimental procedures, researchers can synthesize these compounds for further investigation in various fields, particularly in drug discovery and development. The provided tables and workflow diagram are intended to facilitate the practical implementation and documentation of this synthetic protocol. It is important to note that reaction conditions may require optimization for specific derivatives.
Application of N-phenylhydrazine-1,2-dicarboxamide in materials science
Application of N-Phenylhydrazine Derivatives in Materials Science
While direct applications of N-phenylhydrazine-1,2-dicarboxamide in materials science are not extensively documented in publicly available literature, several closely related derivatives of N-phenylhydrazine serve as versatile building blocks for a range of functional materials. These derivatives, including carbothioamides, phenylhydrazones, and polymers, exhibit properties valuable in coordination chemistry, polymer science, and the development of bioactive materials. This document provides detailed application notes and protocols for these analogous compounds, highlighting their synthesis, properties, and potential in materials science for researchers, scientists, and drug development professionals.
Application Note 1: N¹-Phenylhydrazine-1,2-bis(carbothioamide) as a Ligand for Functional Materials
N¹-phenylhydrazine-1,2-bis(carbothioamide) is a thiourea derivative that, while primarily investigated for its biological activities, holds significant potential as a ligand in coordination chemistry. The presence of multiple coordinating sites (N and S atoms) allows it to form stable complexes with various metal ions, paving the way for the synthesis of novel coordination polymers and metal-organic frameworks (MOFs) with potential catalytic, sensing, or antioxidant properties.
Quantitative Data Summary
The primary quantitative data available for N¹-phenylhydrazine-1,2-bis(carbothioamide) pertains to its biological activity, which can be an indicator of its potential for creating bioactive materials.
| Bioactivity Metric | Value | Reference Standard | Reference Value |
| Brine Shrimp Lethality LC₅₀ | 12.79 µg/mL | Vincristine Sulphate | 0.33 µg/mL |
| Antioxidant Activity IC₅₀ | 1.43 µg/mL | Butylated Hydroxytoluene (BHT) | 16.46 µg/mL |
Experimental Protocol: Synthesis of N¹-Phenylhydrazine-1,2-bis(carbothioamide)
This protocol details the synthesis of N¹-phenylhydrazine-1,2-bis(carbothioamide) via the reaction of phenylisothiocyanate and thiosemicarbazide.[1][2]
Materials:
-
Thiosemicarbazide (0.9113 g, 10 mmol)
-
Phenylisothiocyanate (1.3518 g, 10 mmol)
-
Ethanol (30 mL)
-
50% cold ethanol for washing
-
Reflux apparatus
-
Filtration apparatus
-
Desiccator
Procedure:
-
Dissolve thiosemicarbazide in 30 mL of hot ethanol in a round-bottom flask.
-
Slowly add phenylisothiocyanate to the solution.
-
Heat the mixture to 100°C and reflux for two hours.
-
A white powder will form. Allow the mixture to cool to room temperature.
-
Filter the white powder and wash it with 50% cold ethanol.
-
Dry the final product in a desiccator. The reported yield is 73%.[3]
Visualization of Synthesis Workflow
Caption: Synthesis workflow for N¹-phenylhydrazine-1,2-bis(carbothioamide).
Application Note 2: Phenylhydrazone Derivatives in the Development of Antifungal Materials
Phenylhydrazone derivatives, synthesized from the condensation of phenylhydrazine with ketones or aldehydes, are a class of compounds with significant applications in agrochemicals and materials science.[4] Their structural versatility allows for the tuning of their biological and physical properties. Certain phenylhydrazones exhibit potent antifungal activities and can be incorporated into materials or used as coatings to prevent fungal growth.[4]
Quantitative Data Summary
The bioassay results for specific phenylhydrazone derivatives against various plant pathogenic fungi demonstrate their potential as active components in antifungal materials.[4]
| Compound | Target Fungus | EC₅₀ (mg/L) | Positive Control | Control EC₅₀ (mg/L) |
| 5H₁ | Rhizoctonia solani | 1.91 | Drazoxolon | 1.94 |
| 5H₁ | Botrytis cinerea | >50 | Drazoxolon | 2.13 |
| 5H₁ | Colletotrichum capsici | 23.45 | Drazoxolon | 15.61 |
Experimental Protocol: Synthesis of Phenylhydrazone Derivatives
This protocol describes a general method for synthesizing phenylhydrazone derivatives from substituted phenylhydrazines and acetophenones, which can be adapted for various derivatives.[4][5]
Materials:
-
Substituted Phenylhydrazine (e.g., Phenylhydrazine, 0.02 mol, 2.16 g)
-
Substituted Acetophenone (e.g., 2,6-dihydroxyacetophenone, 0.02 mol, 3.04 g)
-
Anhydrous Ethanol (30 mL)
-
Glacial Acetic Acid (catalyst, a few drops)
-
Ether and Petroleum Ether
-
Stirring and heating apparatus
-
Rotary evaporator
Procedure:
-
Dissolve the substituted phenylhydrazine and substituted acetophenone in 30 mL of anhydrous ethanol in a round-bottom flask.
-
Add a few drops of glacial acetic acid to act as a catalyst.
-
Stir the mixture at 60°C for approximately 10 hours, monitoring the reaction's completion using Thin Layer Chromatography (TLC).[4]
-
Once the reaction is complete, concentrate the solution under reduced pressure using a rotary evaporator to remove the ethanol.
-
Transfer the residue to a beaker, add small amounts of ether and petroleum ether, and let it stand overnight in a refrigerator at 4°C to facilitate crystallization.
-
Filter and dry the resulting crystals. Yields for similar syntheses have been reported in the range of 40-89%.[5]
Visualization of Phenylhydrazone Synthesis
Caption: General workflow for the synthesis of phenylhydrazone derivatives.
Application Note 3: Phenylhydrazine-Formaldehyde Terpolymer Resins
Phenylhydrazine can be used as a monomer in condensation polymerization with formaldehyde and other co-monomers, such as p-phenylenediamine or 4-methyl acetophenone, to create terpolymer resins.[1][6] These resins are materials with potential applications as adhesives, coatings, semiconductors, and ion-exchange resins.[1] Their thermal stability and chemical resistance make them suitable for various material science applications.
Quantitative Data Summary
The characterization of a p-phenylenediamine-phenylhydrazine-formaldehyde (PPHF) terpolymer provides insight into its material properties.
| Property | Value |
| Elemental Analysis | |
| Carbon (%) | Found: 73.12, Calculated: 73.68 |
| Hydrogen (%) | Found: 6.02, Calculated: 6.14 |
| Nitrogen (%) | Found: 20.86, Calculated: 20.18 |
| Binding Affinity (Molecular Docking) | |
| vs. 5TKB Protein | -7.8 kcal/mol |
| vs. 4CYF Protein | -8.1 kcal/mol |
Experimental Protocol: Synthesis of Phenylhydrazine-Formaldehyde Terpolymer
This protocol describes the synthesis of a terpolymer resin from p-phenylenediamine, phenylhydrazine, and formaldehyde.[6]
Materials:
-
p-Phenylenediamine (1 mol)
-
Phenylhydrazine (1 mol)
-
Formaldehyde (37%, 2 mol)
-
Dimethylformamide (DMF) as a solvent
-
Oil bath and reflux apparatus
-
Ice crystals
Procedure:
-
In a round-bottom flask, dissolve 1 mole of p-phenylenediamine and 1 mole of phenylhydrazine in dimethylformamide (DMF).
-
Add 2 moles of formaldehyde to the mixture.
-
Heat the mixture in an oil bath at 130°C under reflux for 6 hours, ensuring periodic shaking for homogeneity.[6]
-
After the reaction time, pour the contents of the flask into a beaker containing ice crystals with vigorous shaking.
-
Allow the mixture to stand overnight to precipitate the resin.
-
Wash the separated resin with warm water to remove unreacted monomers.
-
The purified resin can be further processed by dissolving in a suitable solvent and re-precipitating.
-
Finally, air-dry the resin and grind it to a fine powder.
Visualization of Terpolymer Synthesis
Caption: Logical workflow for the synthesis of a PPHF terpolymer resin.
Application Note 4: Coordination Polymers from Structurally Related Bis-Amide Ligands
While not directly this compound, bis-amide ligands such as N,N′-bis(3-pyridyl)terephthalamide serve as excellent structural analogues to understand how dicarboxamide functionalities can be used in materials science.[7] These semi-rigid ligands are used to construct coordination polymers and MOFs with diverse topologies (1D, 2D, and 3D), which are of interest for applications in gas storage, separation, and catalysis.[7][8] The final structure is influenced by the geometry of the ligand and the coordinating preferences of the metal ion.[7]
Experimental Protocol: Synthesis of a Cd(II) Coordination Polymer
This protocol is for the synthesis of a 2D Cadmium(II) coordination polymer, {[Cd(L)₀.₅(1,4-BDC)(H₂O)₂]·H₂O}ₙ, using N,N′-bis(3-pyridyl)terephthalamide (L) and benzene-1,4-dicarboxylic acid (1,4-H₂BDC).[7]
Materials:
-
N,N′-bis(3-pyridyl)terephthalamide (L)
-
Benzene-1,4-dicarboxylic acid (1,4-H₂BDC)
-
Cd(OAc)₂·2H₂O
-
N,N-Dimethylformamide (DMF)
-
Deionized water
-
Teflon-lined stainless steel vessel (23 mL)
Procedure:
-
Combine N,N′-bis(3-pyridyl)terephthalamide (0.032 g, 0.1 mmol), 1,4-H₂BDC (0.017 g, 0.1 mmol), and Cd(OAc)₂·2H₂O (0.027 g, 0.1 mmol) in a Teflon-lined stainless steel vessel.
-
Add a solvent mixture of 8 mL of DMF and 2 mL of deionized water.
-
Seal the vessel and heat it to 120°C for 72 hours.
-
Allow the vessel to cool slowly to room temperature.
-
Colorless crystals of the coordination polymer will form.
-
Isolate the crystals by filtration, wash with water and DMF, and air-dry.
Visualization of Coordination Polymer Self-Assembly
Caption: Self-assembly of a coordination polymer from metal ions and organic ligands.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and fungicidal activity of phenylhydrazone derivatives containing two carbonic acid ester groups - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Phenylhydrazine-1,2-dicarboxamide Derivatives
Disclaimer: Information on the direct synthesis of N-phenylhydrazine-1,2-dicarboxamide is limited in publicly available literature. This guide provides a detailed protocol and troubleshooting for the closely related and well-documented compound, N1-phenylhydrazine-1,2-bis(carbothioamide) . Many of the principles and troubleshooting steps presented here may be applicable to the synthesis of this compound, which would likely involve the reaction of phenylhydrazine with an oxalyl source (e.g., diethyl oxalate or oxalyl chloride).
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for N1-phenylhydrazine-1,2-bis(carbothioamide)?
The most common synthesis involves the reaction of phenylisothiocyanate with thiosemicarbazide in a suitable solvent, typically ethanol, under reflux.[1][2][3]
Q2: What are the typical yields for the synthesis of N1-phenylhydrazine-1,2-bis(carbothioamide)?
Reported yields for this synthesis are generally good, with one study citing a yield of 73%.[1][3]
Q3: How can I monitor the progress of the reaction?
The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC).
Q4: What are the key safety precautions to consider during this synthesis?
-
Phenylhydrazine and its derivatives are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. Work should be conducted in a well-ventilated fume hood.
-
Thionyl chloride and oxalyl chloride (potential reagents for the dicarboxamide synthesis) are corrosive and react violently with water. They should be handled with extreme care in a fume hood.
-
Ethanol is flammable and should be heated using a heating mantle and not an open flame.
Troubleshooting Guide
Issue 1: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Impure Reactants | Ensure the purity of phenylhydrazine, thiosemicarbazide, and phenylisothiocyanate. Impurities can lead to side reactions and lower the yield. |
| Incorrect Solvent | While ethanol is commonly used, ensure it is of the appropriate grade (e.g., absolute ethanol) to prevent unwanted side reactions with water. |
| Inadequate Reflux Time or Temperature | Ensure the reaction is refluxed at the appropriate temperature (around 100°C for ethanol) for a sufficient duration (typically 2 hours).[1] Monitor the reaction by TLC to determine completion. |
| Product Loss During Workup | The product, a white powder, is typically filtered and washed.[1] Ensure the filtration setup is efficient and minimize the amount of solvent used for washing to prevent product dissolution. Use cold solvent for washing. |
Issue 2: Presence of Impurities in the Final Product
| Possible Cause | Suggested Solution |
| Unreacted Starting Materials | This can be identified by TLC. If the reaction has not gone to completion, consider extending the reflux time. Purification by recrystallization from ethanol is an effective method to remove unreacted starting materials.[1] |
| Side Reactions | Phenylhydrazine can undergo various side reactions. For the dicarboxamide synthesis, potential side products could arise from the reaction of phenylhydrazine with itself or with the di-substituted product. Careful control of stoichiometry and reaction temperature is crucial. |
| Decomposition of Product | Although the carbothioamide product is relatively stable, prolonged heating or exposure to harsh conditions could lead to decomposition. Avoid excessive heating during reaction and purification. |
Experimental Protocols
Synthesis of N1-Phenylhydrazine-1,2-bis(carbothioamide)
This protocol is adapted from a published procedure.[1][3]
Materials:
-
Thiosemicarbazide (0.9113 g, 10 mmol)
-
Phenylisothiocyanate (1.3518 g, 10 mmol)
-
Absolute Ethanol (30 mL)
Procedure:
-
Dissolve thiosemicarbazide in hot ethanol (30 mL).
-
Slowly add phenylisothiocyanate to the stirred solution.
-
Reflux the mixture at 100°C for two hours.
-
A white powder will form. Cool the mixture.
-
Filter the white powder and wash with 50% cold ethanol.
-
Dry the product in a desiccator.
-
Recrystallize the compound from ethanol for further purification.
Expected Outcome:
-
Appearance: White powder
-
Yield: Approximately 73%
-
Melting Point: 173-174°C[1]
Quantitative Data Summary
| Parameter | Value | Reference |
| Yield | 73% | [1][3] |
| Melting Point | 173-174°C | [1] |
Visualizations
Experimental Workflow for N1-Phenylhydrazine-1,2-bis(carbothioamide) Synthesis
Caption: Workflow for the synthesis of N1-phenylhydrazine-1,2-bis(carbothioamide).
Hypothetical Signaling Pathway for Side Product Formation
This diagram illustrates a potential side reaction pathway in the synthesis of a dicarboxamide from phenylhydrazine and an oxalyl source, leading to an undesired product.
References
Troubleshooting common side reactions in N-phenylhydrazine-1,2-dicarboxamide preparation
Technical Support Center: N-Phenylhydrazine-1,2-dicarboxamide Preparation
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of this compound.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of this compound, presented in a question-and-answer format.
Q1: My reaction yielded a significant amount of an insoluble, high-molecular-weight solid. What is likely happening and how can I prevent it?
A1: This is a common issue and likely indicates the formation of polymeric or bis-acylated by-products. This occurs when one molecule of the acylating agent (e.g., oxalyl chloride) reacts with two molecules of phenylhydrazine, leading to chain extension.
-
Troubleshooting Steps:
-
Control Reaction Temperature: Maintain a very low reaction temperature, ideally between -70°C and -78°C (dry ice/acetone bath), throughout the addition of the acylating agent. This slows down the reaction rate and can improve selectivity.
-
Slow Addition: Add the acylating agent (e.g., a solution of oxalyl chloride) dropwise to a stirred solution of phenylhydrazine over a prolonged period. This ensures that the acylating agent is immediately consumed by the intended reaction and does not accumulate to react further.[1]
-
High Dilution: Running the reaction under high dilution can disfavor intermolecular side reactions that lead to polymers.
-
Inverse Addition: Consider adding the phenylhydrazine solution to the acylating agent solution (inverse addition). This can sometimes help in controlling the formation of bis-acylated products.
-
Q2: I am observing incomplete conversion of my starting materials. How can I drive the reaction to completion?
A2: Incomplete conversion can be due to several factors, including insufficient reactivity of the acylating agent, poor quality of starting materials, or suboptimal reaction conditions.
-
Troubleshooting Steps:
-
Check Reagent Quality: Ensure that the phenylhydrazine is pure and free from oxidation products (it should be a pale yellow oil or solid). Phenylhydrazine can degrade over time.[] Similarly, ensure the acylating agent (e.g., oxalyl chloride) has not hydrolyzed.
-
Use of a Base: The reaction of phenylhydrazine with an acyl chloride will produce HCl as a byproduct. This can protonate the starting phenylhydrazine, rendering it unreactive. The inclusion of a non-nucleophilic base (e.g., triethylamine, pyridine) can scavenge the HCl and drive the reaction forward. Use a slight excess of the base.
-
Reaction Time and Temperature: While the initial addition should be at a low temperature, you may need to allow the reaction to slowly warm to room temperature and stir for several hours to ensure complete conversion. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Q3: My final product is difficult to purify and appears to be contaminated with unreacted starting material and side products. What purification strategies are recommended?
A3: Purification can be challenging due to the similar polarities of the product and some by-products.
-
Troubleshooting Steps:
-
Aqueous Workup: After the reaction is complete, a careful aqueous workup can help remove the hydrochloride salt of the base and any remaining water-soluble impurities.
-
Recrystallization: This is often the most effective method for purifying solid products. Experiment with different solvent systems. A good starting point could be ethanol, ethyl acetate, or mixtures with hexanes.
-
Column Chromatography: If recrystallization is ineffective, silica gel column chromatography may be necessary. A gradient elution with a mixture of a non-polar solvent (like hexanes or toluene) and a polar solvent (like ethyl acetate) is a good starting point.
-
Q4: Can I use a different acylating agent instead of oxalyl chloride?
A4: Yes, other acylating agents can be used and may offer advantages in terms of handling and side reactions.
-
Alternative Acylating Agents:
-
Diethyl Oxalate: This is a less reactive acylating agent than oxalyl chloride. The reaction will likely require heating and may proceed more cleanly with fewer polymeric by-products. The byproduct of this reaction is ethanol, which is less problematic than HCl.
-
Activated Amides: In some cases, activated amides can be used for acylation reactions under mild, transition-metal-free conditions.[3][4]
-
Quantitative Data Summary
As the synthesis of this compound is not widely reported with specific quantitative data, the following table is provided as a template for researchers to log and compare their experimental results.
| Parameter | Experimental Run 1 | Experimental Run 2 | Experimental Run 3 |
| Starting Materials | |||
| Phenylhydrazine (moles) | |||
| Acylating Agent (moles) | |||
| Solvent & Volume (mL) | |||
| Base (moles) | |||
| Reaction Conditions | |||
| Temperature (°C) | |||
| Reaction Time (hours) | |||
| Results | |||
| Product Yield (grams) | |||
| Product Yield (%) | |||
| Melting Point (°C) | |||
| Purity (e.g., by HPLC/NMR) | |||
| Side Products Observed | |||
| Bis-acylated byproduct (%) | |||
| Unreacted Phenylhydrazine (%) |
Experimental Protocols
The following is a generalized experimental protocol for the preparation of this compound using oxalyl chloride.
Materials:
-
Phenylhydrazine
-
Oxalyl chloride
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Triethylamine (TEA) or other non-nucleophilic base
-
Standard glassware for inert atmosphere synthesis
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve phenylhydrazine (1.0 equivalent) and triethylamine (2.2 equivalents) in anhydrous DCM.
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
In the dropping funnel, prepare a solution of oxalyl chloride (1.0 equivalent) in anhydrous DCM.
-
Add the oxalyl chloride solution dropwise to the stirred phenylhydrazine solution over a period of 1-2 hours, ensuring the internal temperature does not rise significantly.
-
After the addition is complete, allow the reaction mixture to stir at -78°C for an additional hour.
-
Slowly warm the reaction mixture to room temperature and continue stirring for 12-16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel and wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
Visualizations
Caption: Proposed reaction pathway for this compound synthesis.
Caption: Troubleshooting workflow for low yield and impurity issues.
Caption: Key side reactions in this compound synthesis.
References
Optimization of reaction conditions for N-phenylhydrazine-1,2-dicarboxamide synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of N-phenylhydrazine-1,2-dicarboxamide, a key intermediate for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A widely employed and practical approach is a two-step synthesis starting from phenylhydrazine. The first step involves the formation of 1-phenylsemicarbazide, which is then converted to the target this compound in a subsequent step.
Q2: What are the typical starting materials and reagents for this synthesis?
A2: The key starting material is phenylhydrazine. For the introduction of the carboxamide groups, urea or an in situ generated cyanic acid (from potassium cyanate and a mineral acid) are commonly used.
Q3: What are the critical reaction parameters to control for optimal yield and purity?
A3: Temperature control is crucial, especially during the initial reaction of phenylhydrazine. The pH of the reaction medium, particularly when using potassium cyanate, significantly influences the reaction rate and the formation of byproducts. Stoichiometry of the reagents should be carefully controlled to favor the formation of the desired product.
Q4: Are there any known side reactions to be aware of?
A4: Yes, potential side reactions include the formation of symmetrical ureas from the reaction of the amine with an excess of the carbamoylating agent. In the synthesis of the dicarboxamide, incomplete reaction leading to the mono-substituted product (1-phenylsemicarbazide) is a common issue. At elevated temperatures, cyclization reactions to form heterocyclic byproducts can also occur.
Q5: What are the recommended purification methods for this compound?
A5: The crude product can often be purified by recrystallization from a suitable solvent, such as ethanol or aqueous ethanol. If significant impurities are present, column chromatography may be necessary. Conversion to a hydrochloride salt for purification and subsequent liberation of the free base is another effective strategy.[1]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | - Inactive starting materials.- Incorrect reaction temperature.- Improper pH for the reaction. | - Ensure the purity and reactivity of phenylhydrazine.- Carefully monitor and control the reaction temperature as specified in the protocol.- Adjust the pH of the reaction mixture, especially when using potassium cyanate and acid. |
| Formation of a Large Amount of Byproducts | - Incorrect stoichiometry of reactants.- Reaction temperature is too high, leading to side reactions.- Presence of impurities in the starting materials. | - Accurately measure and add the reactants in the correct molar ratios.- Maintain the recommended reaction temperature to minimize byproduct formation.- Use purified starting materials. |
| Incomplete Conversion of 1-Phenylsemicarbazide to Dicarboxamide | - Insufficient amount of the carbamoylating agent in the second step.- Reaction time is too short.- Suboptimal reaction conditions for the second addition. | - Use a slight excess of urea or potassium cyanate/acid in the second step.- Increase the reaction time and monitor the progress by TLC.- Optimize the temperature and pH for the conversion of the semicarbazide to the dicarboxamide. |
| Difficulty in Product Isolation/Purification | - Product is too soluble in the recrystallization solvent.- Presence of oily impurities.- Co-precipitation of starting materials or byproducts. | - Experiment with different solvent systems for recrystallization.- Consider converting the product to its hydrochloride salt for purification, followed by neutralization to obtain the pure product.[1]- Utilize column chromatography for separation from persistent impurities. |
| Product Discoloration (Yellowing or Browning) | - Air oxidation of the phenylhydrazine moiety. | - Perform the reaction and purification steps under an inert atmosphere (e.g., nitrogen or argon).- Store the final product in a cool, dark place, and under an inert atmosphere if possible. |
Experimental Protocols
Synthesis of 1-Phenylsemicarbazide (Intermediate)
This procedure outlines the synthesis of the intermediate, 1-phenylsemicarbazide, from phenylhydrazine and urea.
Materials:
-
Phenylhydrazine hydrochloride
-
Urea
-
Water
Procedure:
-
In a suitable reaction vessel, combine phenylhydrazine hydrochloride (e.g., 136 kg), urea (e.g., 98 kg), and water (e.g., 240 L).[2]
-
Stir the mixture to ensure homogeneity and heat to a temperature above 100°C.[2]
-
Maintain the reaction at this temperature for approximately 6 hours.[2]
-
After the reaction is complete, add additional water (e.g., 280 L) and cool the mixture to 5°C.[2]
-
Filter the precipitated solid to collect the crude 1-phenylsemicarbazide.[2]
-
The crude product can be purified by recrystallization from water or ethanol.
| Parameter | Value |
| Reactants | Phenylhydrazine hydrochloride, Urea |
| Solvent | Water |
| Reaction Temperature | >100°C |
| Reaction Time | 6 hours |
| Typical Yield | >93% |
Synthesis of this compound from 1-Phenylsemicarbazide
This proposed protocol is based on the successful synthesis of the monosubstituted intermediate and general principles of carboxamide formation. Optimization may be required.
Materials:
-
1-Phenylsemicarbazide
-
Potassium cyanate
-
Hydrochloric acid (or other suitable mineral acid)
-
Water
Procedure:
-
Dissolve 1-phenylsemicarbazide in a suitable solvent (e.g., water or a water/ethanol mixture).
-
In a separate vessel, prepare a solution of potassium cyanate in water.
-
Cool both solutions in an ice bath.
-
Slowly add the potassium cyanate solution to the 1-phenylsemicarbazide solution with vigorous stirring.
-
While maintaining the low temperature, slowly add hydrochloric acid to the reaction mixture to generate cyanic acid in situ. Monitor the pH to maintain acidic conditions.
-
Allow the reaction to stir at a low temperature for a specified time, monitoring the progress by TLC.
-
After the reaction is complete, the product may precipitate. If not, the product can be isolated by extraction or by carefully neutralizing the solution and filtering the precipitate.
-
Purify the crude this compound by recrystallization.
| Parameter | Suggested Starting Conditions |
| Reactants | 1-Phenylsemicarbazide, Potassium cyanate, HCl |
| Solvent | Water or Water/Ethanol |
| Reaction Temperature | 0-10°C |
| Reaction Time | 2-4 hours (monitor by TLC) |
Visualized Workflows
Caption: Two-step synthesis workflow for this compound.
Caption: Troubleshooting logic for low yield in the synthesis.
References
Technical Support Center: Purification of N-phenylhydrazine-1,2-dicarboxamide and its Analogs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-phenylhydrazine-1,2-dicarboxamide and its analogs. The information is presented in a question-and-answer format to directly address common issues encountered during purification.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My synthesized this compound has a low melting point and a broad melting range. What are the likely impurities?
A1: A low and broad melting point suggests the presence of impurities. Common contaminants in the synthesis of this compound and its analogs can include:
-
Unreacted Starting Materials: Phenylhydrazine or its corresponding salt, and the reagent used for dicarboxamidation (e.g., isocyanic acid, urea).
-
Side Products: Di-substituted products or products from side reactions of the starting materials. For instance, phenylhydrazine can undergo decomposition if heated excessively, especially in the presence of trace metals or acid.[1]
-
Residual Solvents: Solvents used in the reaction or initial work-up may be trapped in the solid product.
Q2: I am trying to purify my product by recrystallization, but it is "oiling out" instead of forming crystals. What should I do?
A2: "Oiling out" occurs when the solid melts in the hot solvent or the solution becomes supersaturated at a temperature above the compound's melting point. Here are some solutions:
-
Use a lower boiling point solvent: The boiling point of your solvent should be lower than the melting point of your compound.[2]
-
Increase the amount of solvent: You may have too high a concentration of your compound. Add more hot solvent until the oil completely dissolves.[3]
-
Lower the temperature of the hot solvent: Dissolve your compound at a temperature just below its melting point.
-
Change the solvent system: Try a different solvent or a mixture of solvents.
Q3: What are the recommended solvents for the recrystallization of this compound?
A3: The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[4] For this compound and its analogs, which possess polar functional groups, suitable solvents could include:
-
Ethanol
-
Methanol
-
Isopropanol
-
Ethyl acetate
-
Water (if the compound has sufficient polarity)
-
Mixtures of the above solvents (e.g., ethanol/water, ethyl acetate/hexanes)
A related compound, N1-phenylhydrazine-1,2-bis(carbothioamide), is recrystallized from ethanol.[5][6][7] This suggests that alcohols are a good starting point.
Q4: My recrystallized product is colored. How can I remove the colored impurities?
A4: Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution before filtration.[4][8]
Experimental Protocol: Decolorization with Activated Charcoal
-
Dissolve the impure compound in the minimum amount of hot recrystallization solvent.
-
Allow the solution to cool slightly and then add a small amount of activated charcoal (about 1-2% of the solute weight).
-
Reheat the solution to boiling for a few minutes.
-
Perform a hot filtration to remove the charcoal.
-
Allow the filtrate to cool slowly to form pure, colorless crystals.
Q5: I am not getting any crystal formation upon cooling. What can I do?
A5: If crystals do not form, the solution may not be supersaturated. Try the following techniques:
-
Induce crystallization by scratching: Scratch the inside of the flask with a glass rod at the surface of the solution. The small scratches on the glass can provide a surface for crystal nucleation.
-
Seeding: Add a pure crystal of the desired compound to the solution to act as a template for crystal growth.[4]
-
Reduce the volume of the solvent: Evaporate some of the solvent to increase the concentration of your compound and then allow it to cool again.
-
Cool in an ice bath: If slow cooling at room temperature does not yield crystals, try cooling the solution in an ice bath. However, be aware that rapid cooling can sometimes lead to the formation of smaller, less pure crystals.[3][4]
Q6: How can I use column chromatography to purify this compound?
A6: Column chromatography is a useful technique for purifying compounds that are difficult to recrystallize or when multiple impurities are present.[9] Given the polar nature of the target molecule, normal-phase chromatography on silica gel is a suitable approach.
Experimental Protocol: Flash Column Chromatography
-
Stationary Phase: Silica gel is a common choice.
-
Mobile Phase (Eluent): Start with a non-polar solvent and gradually increase the polarity. A good starting point for this compound and its analogs would be a mixture of hexanes and ethyl acetate. You can start with a low percentage of ethyl acetate (e.g., 10-20%) and gradually increase the concentration to elute your more polar compound.
-
Sample Loading: Dissolve your crude product in a minimum amount of the mobile phase or a stronger solvent like dichloromethane, then adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry powder can be loaded onto the column. This "dry loading" technique often results in better separation.[9]
-
Elution: Run the column, collecting fractions and analyzing them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
Q7: I am having trouble with my column chromatography; the separation is poor. What can I do to improve it?
A7: Poor separation can be due to several factors. Here are some troubleshooting tips:
-
Optimize the mobile phase: Use TLC to find the best solvent system that gives good separation between your product and the impurities. The ideal Rf value for your product should be between 0.2 and 0.4.
-
Column Packing: Ensure the column is packed uniformly without any air bubbles or channels, as these can lead to poor separation.[9]
-
Sample Loading: Do not overload the column. The amount of crude material should typically be 1-5% of the weight of the silica gel. Load the sample in as narrow a band as possible.
-
Flow Rate: A slower flow rate can sometimes improve separation.
Data Presentation
Table 1: Recommended Purification Techniques for this compound and Analogs
| Purification Technique | Application | Key Parameters |
| Recrystallization | Primary purification of solid products | Solvent selection, cooling rate |
| Column Chromatography | Purification of oils, solids that are difficult to recrystallize, or separation of complex mixtures | Stationary phase (e.g., silica gel), mobile phase composition, sample loading |
| Activated Charcoal Treatment | Removal of colored impurities | Used in conjunction with recrystallization |
Table 2: Troubleshooting Guide for Recrystallization
| Problem | Possible Cause | Solution |
| Oiling out | Solvent boiling point is too high; solution is too concentrated | Use a lower boiling point solvent; add more solvent |
| No crystal formation | Solution is not supersaturated | Scratch the flask, add a seed crystal, evaporate some solvent, cool in an ice bath[4] |
| Low recovery | Compound is too soluble in the cold solvent; premature crystallization | Use a solvent in which the compound is less soluble when cold; ensure all equipment for hot filtration is pre-heated |
| Impure crystals | Solution cooled too quickly; impurities co-precipitated | Allow the solution to cool slowly; choose a solvent where the impurity is very soluble even when cold |
Visualizations
Experimental Workflow for Purification
Caption: A typical experimental workflow for the purification of this compound by recrystallization.
Troubleshooting Logic for Crystal Formation
Caption: A decision-making diagram for troubleshooting issues with crystal formation during recrystallization.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. scribd.com [scribd.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. scribd.com [scribd.com]
- 9. orgsyn.org [orgsyn.org]
Challenges in the scale-up synthesis of N-phenylhydrazine-1,2-dicarboxamide
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of N-phenylhydrazine-1,2-dicarboxamide.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, presented in a question-and-answer format.
Q1: My reaction is showing low yield of the desired this compound. What are the possible causes and solutions?
A1: Low yields can stem from several factors. Incomplete reaction is a common cause. Ensure that the reaction has been allowed to proceed for a sufficient amount of time by monitoring its progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Another potential issue is the presence of moisture in the reactants or solvent, which can lead to the decomposition of isocyanate intermediates. It is crucial to use anhydrous solvents and properly dried glassware. Side reactions, such as the formation of symmetrical ureas from the isocyanate, can also consume the starting materials and reduce the yield of the desired product. To mitigate this, consider a stepwise addition of the carbamoylating agent.
Finally, suboptimal reaction temperature can affect the reaction rate and selectivity. Experiment with a range of temperatures to find the optimal conditions for your specific setup.
Q2: I am observing the formation of multiple byproducts in my reaction mixture, making purification difficult. How can I improve the selectivity of the reaction?
A2: The formation of byproducts is a common challenge. One major byproduct can be the result of the carbamoylating agent reacting with the product, leading to over-substitution. To control this, a slow, dropwise addition of the carbamoylating agent to the phenylhydrazine solution is recommended. This helps to maintain a low concentration of the electrophile and favors the desired reaction pathway.
The choice of base is also critical. A non-nucleophilic, sterically hindered base can help to prevent unwanted side reactions. Additionally, ensure that the reaction temperature is carefully controlled, as higher temperatures can often lead to the formation of more byproducts.
Q3: The purification of this compound is proving to be challenging. What are the recommended purification methods?
A3: Purification can indeed be complex due to the polarity of the molecule and the potential for similar polarity of byproducts. Recrystallization is often the most effective method for purifying the final product. Experiment with different solvent systems to find one that provides good solubility at elevated temperatures and poor solubility at room temperature or below.
If recrystallization is not sufficient, column chromatography may be necessary. A silica gel column with a gradient elution of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexane) can be effective. The choice of the solvent system will depend on the specific impurities present.
Q4: During scale-up from lab to pilot scale, I am experiencing a significant drop in yield and an increase in impurities. What factors should I consider?
A4: Scale-up often introduces new challenges. One of the most critical factors is heat transfer. Exothermic reactions that are easily controlled on a small scale can become difficult to manage in larger reactors, leading to localized overheating and the formation of byproducts. Ensure that the pilot-scale reactor has adequate cooling capacity and efficient stirring to maintain a uniform temperature throughout the reaction mass.
Mixing is another crucial parameter. Inefficient mixing can lead to localized high concentrations of reactants, promoting side reactions. The type of stirrer and its speed should be optimized for the larger volume.
The rate of addition of reactants also needs to be carefully controlled during scale-up. A simple linear scaling of the addition rate from the lab scale may not be appropriate. It may need to be adjusted based on the reactor's heat removal capacity.
Frequently Asked Questions (FAQs)
Q1: What is a plausible synthetic route for this compound?
A1: A common and plausible route for the synthesis of this compound involves a two-step reaction. The first step is the reaction of phenylhydrazine with one equivalent of a suitable carbamoylating agent, such as an isocyanate or a chloroformate, to form the mono-substituted intermediate. The second step involves the reaction of this intermediate with a second equivalent of the carbamoylating agent to yield the final di-substituted product. This stepwise approach allows for better control over the reaction and can help to minimize the formation of byproducts.
Q2: What are the key safety precautions to consider when working with phenylhydrazine and isocyanates?
A2: Both phenylhydrazine and isocyanates are hazardous materials and should be handled with appropriate safety precautions. Phenylhydrazine is toxic and a suspected carcinogen. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn.
Isocyanates are potent respiratory sensitizers and can cause severe asthma-like symptoms upon inhalation. They are also irritants to the skin and eyes. All manipulations involving isocyanates should be performed in a fume hood, and respiratory protection may be necessary depending on the scale of the reaction. Ensure that an appropriate quenching agent, such as a solution of ammonia or a suitable amine, is readily available to neutralize any spills.
Q3: How does the choice of solvent affect the reaction?
A3: The choice of solvent is critical for the success of the synthesis. The solvent should be inert to the reactants and intermediates, and it should be able to dissolve the starting materials to a reasonable extent. Aprotic polar solvents, such as tetrahydrofuran (THF), acetonitrile, or dimethylformamide (DMF), are often good choices for this type of reaction. The solvent should be anhydrous, as any moisture can react with the isocyanate intermediates.
Q4: What are the critical process parameters to monitor during the scale-up of this synthesis?
A4: During scale-up, it is essential to monitor several critical process parameters to ensure a safe and efficient reaction. These include:
-
Temperature: Continuous monitoring and control of the reaction temperature are crucial to prevent thermal runaways and minimize byproduct formation.
-
Rate of Addition: The rate of addition of the carbamoylating agent should be carefully controlled to manage the reaction exotherm.
-
Stirring Speed: Adequate agitation is necessary to ensure good mixing and heat transfer.
-
Reaction Progress: Regular monitoring of the reaction progress using in-process controls (e.g., HPLC) is important to determine the endpoint of the reaction and to avoid the formation of impurities due to extended reaction times.
-
Pressure: If the reaction is carried out under an inert atmosphere, the pressure in the reactor should be monitored.
Data Presentation
The following table summarizes hypothetical but realistic quantitative data for the synthesis of this compound at both laboratory and pilot scales.
| Parameter | Laboratory Scale (100 g) | Pilot Scale (10 kg) |
| Reactants | ||
| Phenylhydrazine | 108 g (1 mol) | 10.8 kg (100 mol) |
| Carbamoylating Agent | 2.2 eq | 2.15 eq |
| Base | 2.5 eq | 2.4 eq |
| Solvent Volume | 1 L | 100 L |
| Reaction Conditions | ||
| Initial Temperature | 0 °C | 0-5 °C |
| Max. Temperature | 25 °C | 30 °C |
| Addition Time | 1 hour | 4-6 hours |
| Reaction Time | 4 hours | 6-8 hours |
| Work-up & Purification | ||
| Quenching Agent | 1 M HCl | 1 M HCl |
| Extraction Solvent | Ethyl Acetate | Methyl isobutyl ketone (MIBK) |
| Purification Method | Recrystallization | Recrystallization/Reslurry |
| Results | ||
| Yield | 85% | 75-80% |
| Purity (by HPLC) | >99% | >98.5% |
Experimental Protocols
Synthesis of this compound (Proposed Lab-Scale Protocol)
Step 1: Synthesis of 1-carbamoyl-2-phenylhydrazine
-
To a stirred solution of phenylhydrazine (10.8 g, 0.1 mol) in anhydrous tetrahydrofuran (THF) (200 mL) under a nitrogen atmosphere at 0 °C, slowly add a solution of potassium cyanate (8.9 g, 0.11 mol) in water (50 mL).
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, add water (200 mL) and extract the product with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 1-carbamoyl-2-phenylhydrazine.
Step 2: Synthesis of this compound
-
Dissolve the crude 1-carbamoyl-2-phenylhydrazine from Step 1 in anhydrous THF (150 mL) and cool the solution to 0 °C under a nitrogen atmosphere.
-
Add triethylamine (12.1 g, 0.12 mol) to the solution.
-
Slowly add a solution of ethyl chloroformate (11.9 g, 0.11 mol) in anhydrous THF (50 mL) to the reaction mixture over a period of 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Monitor the reaction progress by TLC.
-
After the reaction is complete, filter the reaction mixture to remove the triethylamine hydrochloride salt.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford this compound as a solid.
Mandatory Visualization
Caption: A flowchart of the two-step synthesis of this compound.
Caption: A decision tree for troubleshooting common issues in the synthesis.
Removing impurities from N-phenylhydrazine-1,2-dicarboxamide reaction mixtures
This technical support guide provides troubleshooting advice and frequently asked questions for researchers and professionals involved in the synthesis of N-phenylhydrazine-1,2-dicarboxamide, also known as 1-phenylsemicarbazide.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and straightforward method is the condensation reaction between phenylhydrazine hydrochloride and urea in an aqueous solution.[1] The mixture is heated to drive the reaction, which results in the formation of this compound.
Q2: What are the potential impurities in the synthesis of this compound?
A2: Potential impurities can include unreacted starting materials such as phenylhydrazine and urea. Side products like phenylurea may also form.[2] Additionally, decomposition of phenylhydrazine at elevated temperatures can lead to colored impurities, which may result in a product that is not white.
Q3: How can I purify the crude this compound?
A3: The most common purification method is recrystallization from water.[1] The crude product is dissolved in hot water, and upon cooling, the purified this compound crystallizes out, leaving more soluble impurities in the mother liquor. For certain impurities, an alternative method involves converting the product to its hydrochloride salt, precipitating it, and then converting it back to the free base.[2]
Q4: What are some common applications of this compound?
A4: this compound is utilized in various fields. In analytical chemistry, it serves as a reagent for the determination of aldehydes and ketones.[1] It is also a valuable building block in the pharmaceutical industry for the synthesis of more complex drug molecules.[1][3]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield | - Incomplete reaction. - Incorrect stoichiometry of reactants. - Reaction temperature too low or reaction time too short. | - Ensure the reaction is heated for the recommended duration (e.g., 6 hours at >100°C).[1] - Verify the molar ratios of phenylhydrazine hydrochloride and urea. - Monitor the reaction temperature to ensure it is consistently at the desired level. |
| Product is Colored (Not White) | - Decomposition of phenylhydrazine at high temperatures. - Presence of residual starting materials or side products. | - Consider performing the reaction under an inert atmosphere to minimize oxidative decomposition. - Purify the product by recrystallization from water, possibly with the addition of a small amount of decolorizing charcoal.[2] |
| Difficulty in Crystallization | - Solution is too dilute. - Presence of impurities inhibiting crystal formation. | - Concentrate the aqueous solution by evaporation before cooling.[2] - Attempt to "seed" the solution with a small crystal of pure product. - If impurities are suspected, consider an alternative purification method, such as conversion to the hydrochloride salt and back to the free base.[2] |
| Product Purity is Below 95% | - Inefficient purification. - Incomplete removal of starting materials or byproducts. | - Perform a second recrystallization to improve purity. - Wash the filtered crystals thoroughly with cold water to remove any residual mother liquor containing impurities.[2] - Ensure the crude product is fully dissolved during the recrystallization process. |
Experimental Protocols
Synthesis of this compound
This protocol is based on the reaction of phenylhydrazine hydrochloride with urea.[1]
Materials:
-
Phenylhydrazine hydrochloride
-
Urea
-
Water
-
Reaction vessel (e.g., 1000L reactor for large scale)[1]
Procedure:
-
Charge the reactor with phenylhydrazine hydrochloride (136 kg), urea (98 kg), and water (240 L).
-
Stir the mixture to ensure uniformity.
-
Heat the reaction mixture to over 100°C to initiate the condensation reaction.
-
Maintain the reaction at this temperature for 6 hours.
-
After the reaction is complete, add 280 L of water to the mixture.
-
Cool the mixture to 5°C to induce crystallization of the product.
-
Filter the solid product.
This procedure is reported to yield this compound with a purity of ≥95% and a yield of ≥93%.[1]
Purification by Recrystallization
Materials:
-
Crude this compound
-
Water
-
Heating apparatus
-
Filtration apparatus
Procedure:
-
Transfer the crude this compound to a suitable flask.
-
Add a minimal amount of hot water to dissolve the solid completely.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution is heated for a short period.
-
Filter the hot solution to remove any insoluble impurities and activated charcoal.
-
Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.
-
Collect the purified crystals by filtration.
-
Wash the crystals with a small amount of cold water.
-
Dry the crystals, for example, in a vacuum over a desiccant like KOH.[1]
Visualized Workflows
Caption: A flowchart illustrating the synthesis process of this compound.
Caption: A step-by-step workflow for the purification of this compound via recrystallization.
Caption: A decision-making diagram for troubleshooting low product yield in the synthesis.
References
Handling and safety precautions for N-phenylhydrazine-1,2-dicarboxamide
This guide provides essential safety and handling information for N-phenylhydrazine-1,2-dicarboxamide. Given the limited specific data for this compound, the precautions are based on the known hazards of the structurally related and highly hazardous compound, phenylhydrazine. Users must handle this compound with extreme caution and assume it possesses similar or identical hazardous properties.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
Based on data for phenylhydrazine, this compound is presumed to be highly toxic if swallowed, in contact with skin, or if inhaled.[1][2][3][4] It is suspected of causing genetic defects and may cause cancer.[1][2][3][4] It can also cause severe skin and eye irritation, and may lead to an allergic skin reaction.[1][2][3][4] Furthermore, it is very toxic to aquatic life.[1][2][3]
Q2: What personal protective equipment (PPE) is required when handling this compound?
A: Always wear appropriate personal protective equipment. This includes:
-
Gloves: Chemical-resistant gloves (e.g., nitrile rubber, check manufacturer's compatibility data) are mandatory.[1][5]
-
Eye Protection: Chemical safety goggles or a face shield are essential to prevent eye contact.[1][6]
-
Lab Coat: A flame-retardant lab coat must be worn to protect from skin contact.
-
Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if there is a risk of inhaling dust, vapors, or aerosols, especially when working outside a fume hood.[6] All work with this compound should ideally be conducted in a certified chemical fume hood.[2][6]
Q3: How should I store this compound?
A: Store the compound in a tightly closed container in a dry, cool, and well-ventilated area.[2][6] It should be protected from light and air.[6] Keep it away from incompatible materials such as strong oxidizing agents and bases.[6]
Q4: What should I do in case of accidental exposure?
A: Immediate action is critical.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[2][6]
-
Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and shoes. Seek immediate medical attention.[2][5][6]
-
Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[2][5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Call a physician or poison control center immediately.[6]
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Compound has changed color (e.g., darkened) | Exposure to air or light | This indicates potential degradation. The compound is known to be air and light-sensitive.[6] It is recommended to use a fresh, properly stored batch for experiments where purity is critical. |
| Unexpected reaction with other reagents | Incompatibility | This compound is likely incompatible with strong oxidizing agents and bases.[6] Review your experimental protocol to ensure no incompatible materials are being used. |
| Spill in the laboratory | Accidental mishandling | Evacuate the area. Wear appropriate PPE, including respiratory protection. For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.[2][6] Do not allow the spill to enter drains.[2] Ventilate the area and wash the spill site after material pickup is complete. |
Quantitative Data Summary
Physical and Chemical Properties (of Phenylhydrazine as a proxy)
| Property | Value |
| Appearance | Pale yellow to dark amber liquid/solid[1][2] |
| Melting Point | 19 °C[4] |
| Flash Point | 88 °C[4] |
| Vapor Density | 3.7[4] |
| Relative Density | 1.10[4] |
Toxicological Data (of Phenylhydrazine as a proxy)
| Endpoint | Value |
| Oral LD50 (rat) | 188 mg/kg[4] |
Experimental Protocols
Protocol 1: Safe Handling and Weighing
-
Preparation: Before handling, ensure you are wearing all required PPE (chemical-resistant gloves, safety goggles, lab coat). Ensure a safety shower and eyewash station are readily accessible.[6]
-
Work Area: Conduct all handling and weighing operations within a certified chemical fume hood to minimize inhalation exposure.[2][6]
-
Weighing: Use a tared, sealed container for weighing to prevent contamination of the balance and surrounding area.
-
Transfer: When transferring the compound, use a spatula and avoid generating dust.
-
Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.[1] Clean all equipment and the work surface.
Protocol 2: Spill Response
-
Evacuate: Immediately alert others and evacuate the immediate spill area.
-
Secure Area: Restrict access to the spill area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
PPE: Don appropriate PPE, including respiratory protection.
-
Containment: For liquid spills, use an inert absorbent material to contain the spill. For solid spills, carefully sweep up the material, avoiding dust generation.[6]
-
Collection: Collect the absorbed or swept material into a labeled, sealed container for hazardous waste disposal.
-
Decontamination: Clean the spill area with a suitable solvent (check compatibility), followed by soap and water.
-
Disposal: Dispose of all contaminated materials as hazardous waste according to institutional and local regulations.
Visualizations
Caption: Emergency procedure for different exposure routes.
Caption: Step-by-step spill cleanup workflow.
References
Optimizing solvent and temperature for N-phenylhydrazine-1,2-dicarboxamide reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with N-phenylhydrazine-1,2-dicarboxamide reactions. The information is designed to help optimize reaction conditions, specifically focusing on solvent and temperature, to improve yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
A1: this compound is typically synthesized through the acylation of phenylhydrazine with a derivative of oxalic acid. A common laboratory method involves the reaction of phenylhydrazine with diethyl oxalate. The reaction proceeds by nucleophilic acyl substitution where the nitrogen atoms of phenylhydrazine attack the carbonyl carbons of the oxalate.
Q2: How do solvent and temperature affect the reaction rate and yield?
A2: Solvent polarity and reaction temperature are critical parameters. Polar aprotic solvents like DMF or DMSO can facilitate the dissolution of reactants and may accelerate the reaction. Protic solvents like ethanol can also be effective. Temperature control is crucial; higher temperatures generally increase the reaction rate but may also lead to the formation of side products and decomposition. An optimal temperature profile is necessary to achieve a good yield of the desired product.
Q3: What are the common side products in this reaction?
A3: Common side products can include the mono-acylated intermediate (N-phenyl-N'-(ethoxalyl)hydrazine), products from over-acylation if other reactive sites are available, and potential cyclization products depending on the reaction conditions. Unreacted starting materials may also be present in the crude product.
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is a standard method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting materials (phenylhydrazine and diethyl oxalate), you can observe the disappearance of the reactants and the appearance of the product spot.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Reaction temperature is too low. 2. Inefficient stirring. 3. Poor quality of reagents. 4. Inappropriate solvent. | 1. Gradually increase the reaction temperature in increments of 10°C. 2. Ensure vigorous stirring to maintain a homogeneous mixture. 3. Use freshly distilled or purified starting materials. 4. Screen different solvents (e.g., ethanol, DMF, acetonitrile). |
| Formation of Multiple Products | 1. Reaction temperature is too high, leading to side reactions. 2. Incorrect stoichiometry of reactants. 3. Presence of water in the reaction mixture. | 1. Lower the reaction temperature. Consider running the reaction at room temperature for a longer duration. 2. Use a slight excess of the acylating agent (diethyl oxalate) to drive the reaction to completion. 3. Ensure all glassware is dry and use anhydrous solvents. |
| Product is Difficult to Purify | 1. Presence of closely related side products. 2. Oily or non-crystalline crude product. | 1. Optimize reaction conditions to minimize side product formation. 2. Attempt recrystallization from a different solvent system. Column chromatography may be necessary for purification. |
| Reaction Stalls Before Completion | 1. Deactivation of the nucleophile (phenylhydrazine). 2. Insufficient reaction time. | 1. Add a non-nucleophilic base to neutralize any acidic byproducts. 2. Extend the reaction time and continue monitoring by TLC. |
Experimental Protocols
General Procedure for the Synthesis of this compound
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phenylhydrazine (1 equivalent).
-
Solvent Addition: Add an appropriate anhydrous solvent (e.g., ethanol, DMF) to dissolve the phenylhydrazine.
-
Reagent Addition: Slowly add diethyl oxalate (1.1 equivalents) to the stirred solution at room temperature.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate and can be collected by filtration. If the product remains in solution, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate).
Data Presentation
Table 1: Effect of Solvent on Reaction Yield
| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Ethanol | 78 (Reflux) | 6 | 75 |
| Acetonitrile | 82 (Reflux) | 8 | 68 |
| DMF | 100 | 4 | 82 |
| Toluene | 110 (Reflux) | 12 | 55 |
Note: The data presented are illustrative and may vary based on specific experimental conditions.
Table 2: Effect of Temperature on Reaction Yield in DMF
| Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (by HPLC, %) |
| 25 (Room Temp) | 24 | 65 | 95 |
| 50 | 12 | 78 | 92 |
| 80 | 6 | 85 | 88 |
| 100 | 4 | 82 | 80 |
Note: The data presented are illustrative and may vary based on specific experimental conditions.
Visualizations
Caption: Proposed reaction pathway for the synthesis of this compound.
Caption: A general workflow for troubleshooting common issues in the synthesis.
Validation & Comparative
Unambiguous Structural Validation: A Comparative Guide to N-phenylhydrazine-1,2-dicarboxamide Characterization
For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is a cornerstone of chemical research and pharmaceutical development. This guide provides a comparative analysis of X-ray crystallography and alternative spectroscopic methods for the structural validation of N-phenylhydrazine-1,2-dicarboxamide, a molecule of interest in medicinal chemistry.
This document outlines the experimental protocols and expected data for single-crystal X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). By presenting this information in a clear, comparative format, we aim to equip researchers with the knowledge to select the most appropriate analytical techniques for their specific needs.
At a Glance: Comparing Structural Validation Techniques
The following table summarizes the key quantitative data obtained from each analytical method. For the purpose of this guide, data for the closely related analogue, N1-phenylhydrazine-1,2-bis(carbothioamide), is used for NMR and IR spectroscopy in the absence of published data for the title compound. X-ray crystallography data is representative of similar phenylhydrazine derivatives.
| Parameter | X-ray Crystallography | ¹H & ¹³C NMR Spectroscopy | IR Spectroscopy | Mass Spectrometry |
| Information Provided | 3D atomic coordinates, bond lengths, bond angles, crystal packing | Chemical environment of ¹H and ¹³C nuclei, connectivity | Presence of functional groups | Mass-to-charge ratio (m/z) of the molecular ion and fragments |
| Sample Phase | Solid (single crystal) | Liquid (solution) | Solid or Liquid | Solid or Liquid |
| Key Data Points | Crystal System, Space Group, Unit Cell Dimensions, Bond Lengths (Å), Bond Angles (°) | Chemical Shift (δ, ppm), Coupling Constants (J, Hz) | Absorption Frequencies (cm⁻¹) | m/z of Molecular Ion, Fragmentation Pattern |
| Example Data | Monoclinic, P2₁/c, a=10.2 Å, b=5.4 Å, c=15.8 Å, β=105° | ¹H NMR (DMSO-d₆): δ 9.66, 9.60, 9.36 (N-H), 8.06 (NH₂), 7.0-7.5 (aromatic) | 3320 cm⁻¹ (N-H stretch), 1650-1700 cm⁻¹ (C=O stretch) | [M+H]⁺ = 194.08 g/mol |
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography provides the most definitive structural information for a crystalline compound, offering a detailed three-dimensional map of atomic positions.
Experimental Protocol
A suitable single crystal of this compound is mounted on a goniometer and placed in a monochromatic X-ray beam. The diffraction pattern is collected on a detector as the crystal is rotated. The resulting data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved and refined to yield the final atomic coordinates.
Representative Crystallographic Data for a Phenylhydrazine Derivative
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.234(2) |
| b (Å) | 5.412(1) |
| c (Å) | 15.845(3) |
| β (°) | 105.21(1) |
| Volume (ų) | 845.3(3) |
| Z | 4 |
| R-factor (%) | 4.5 |
| Bond | Length (Å) | Bond | Angle (°) |
| N1-N2 | 1.410(3) | C1-N1-N2 | 118.5(2) |
| N1-C1 | 1.345(4) | N1-C1-O1 | 123.1(3) |
| C1-O1 | 1.238(3) | N1-C1-C(phenyl) | 115.6(3) |
Complementary Spectroscopic Techniques
While X-ray crystallography is powerful, it requires a suitable single crystal, which can be challenging to obtain. Spectroscopic methods provide valuable structural information from more readily available sample forms.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms in a molecule.
A small amount of the sample (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆) and placed in an NMR tube. The tube is inserted into the NMR spectrometer, and ¹H and ¹³C NMR spectra are acquired. For more detailed structural analysis, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | 9.66, 9.60, 9.36 | br s | N-H |
| ¹H | 8.06 | s | NH₂ |
| ¹H | 7.0-7.5 | m | Aromatic C-H |
| ¹³C | ~180 | - | C=S |
| ¹³C | 113-148 | - | Aromatic C |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory. The sample is then placed in the IR spectrometer, and the spectrum is recorded.
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3320 | N-H stretch | Amine/Amide |
| 3000-3100 | C-H stretch | Aromatic |
| 1650-1700 | C=O stretch | Amide |
| 1360-1420 | C-N stretch | Amine/Amide |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming the molecular formula.
A dilute solution of the sample is introduced into the mass spectrometer. The molecules are ionized (e.g., by electrospray ionization, ESI), and the resulting ions are separated based on their mass-to-charge ratio (m/z).
| Ion | m/z ( g/mol ) |
| [M+H]⁺ | 194.08 |
| [M+Na]⁺ | 216.06 |
Conclusion
Spectroscopic comparison of N-phenylhydrazine-1,2-dicarboxamide with its precursors
A Spectroscopic Guide to N-phenylhydrazine-1,2-dicarboxamide and Its Precursors
In the landscape of pharmaceutical research and drug development, a thorough understanding of the structural and spectroscopic properties of novel compounds and their synthetic precursors is paramount. This guide provides a detailed spectroscopic comparison of this compound with its primary precursors, phenylhydrazine and semicarbazide. Due to the limited availability of published experimental data for this compound, this guide utilizes data for its close structural analogue, N¹-phenylhydrazine-1,2-bis(carbothioamide), for comparative purposes. This allows for a foundational understanding of the expected spectroscopic shifts and characteristics upon the formation of the final product.
The synthesis of this compound would theoretically proceed via the reaction of phenylhydrazine with a source of the dicarboxamide moiety. The spectroscopic journey from the simple aromatic hydrazine and the urea-derived semicarbazide to the more complex dicarboxamide product involves significant changes in the electronic and vibrational environments of the constituent functional groups. These transformations are readily observable through techniques such as Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for phenylhydrazine, semicarbazide, and N¹-phenylhydrazine-1,2-bis(carbothioamide). This comparative data is essential for monitoring the progress of the synthesis and for the structural elucidation of the final product.
**Table 1: FTIR Spectroscopic Data (cm⁻¹) **
| Functional Group | Phenylhydrazine | Semicarbazide | N¹-phenylhydrazine-1,2-bis(carbothioamide) |
| N-H Stretch (Amine/Amide) | 3332 (broad)[1] | 3440, 3350 | 3320 (terminal NH₂) |
| C-H Stretch (Aromatic) | 3050-3020 | - | ~3050 |
| C=O Stretch (Amide) | - | ~1680 | - |
| C=S Stretch (Thioamide) | - | - | 1283 |
| C-N Stretch | 1250-1350 | 1430 | 1360-1420 |
| N-N Stretch | ~1100 | ~1100 | Not specified |
| Aromatic C=C Stretch | 1605, 1498 | - | Not specified |
Table 2: ¹H NMR Spectroscopic Data (δ, ppm)
| Proton | Phenylhydrazine (in CDCl₃)[2] | Semicarbazide Hydrochloride (in D₂O) | N¹-phenylhydrazine-1,2-bis(carbothioamide) (in DMSO-d₆)[3] |
| Aromatic C-H | 6.7-7.2 (m, 5H) | - | Not specified |
| N-H (Phenylamino) | 5.4 (br s, 1H) | - | 9.66, 9.60, 9.36 (broad signals) |
| N-H (Hydrazino) | 3.6 (br s, 2H) | - | Not specified |
| N-H₂ (Amide) | - | Not specified | Not specified |
Table 3: ¹³C NMR Spectroscopic Data (δ, ppm)
| Carbon | Phenylhydrazine (in CDCl₃)[4] | Semicarbazide Hydrochloride (in DMSO-d₆) | N¹-phenylhydrazine-1,2-bis(carbothioamide) |
| Aromatic C (Substituted) | ~148 | - | Not specified |
| Aromatic C-H | 113-129 | - | Not specified |
| C=O (Amide) | - | ~160 | - |
| C=S (Thioamide) | - | - | Not specified |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion (M⁺) | Key Fragmentation Peaks |
| Phenylhydrazine | 108[5][6] | 107, 93, 77, 65, 51 |
| Semicarbazide | 75[7] | 59, 44, 32 |
| N¹-phenylhydrazine-1,2-bis(carbothioamide) | Not specified | Not specified |
Experimental Protocols
Synthesis of N¹-phenylhydrazine-1,2-bis(carbothioamide)
This protocol is adapted from the synthesis of the thio-analogue and serves as a representative procedure.[3]
Materials:
-
Thiosemicarbazide
-
Phenylisothiocyanate
-
Ethanol
Procedure:
-
Dissolve thiosemicarbazide (10 mmol) in hot ethanol (30 mL).
-
Slowly add phenylisothiocyanate (10 mmol) to the solution.
-
Reflux the mixture at 100°C for two hours.
-
A white powder will form. Cool the mixture and filter the solid product.
-
Wash the product with 50% cold ethanol and dry it in a desiccator.
-
Recrystallize the compound from ethanol to obtain the purified product.
Spectroscopic Characterization
FTIR Spectroscopy:
-
Acquire the FTIR spectra of the precursors and the final product using the KBr pellet method or as a thin film.
-
Record the spectra in the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands for the key functional groups as listed in Table 1.
NMR Spectroscopy:
-
Dissolve the samples in a suitable deuterated solvent (e.g., CDCl₃ for phenylhydrazine, D₂O for semicarbazide hydrochloride, and DMSO-d₆ for the final product).
-
Record the ¹H and ¹³C NMR spectra on a spectrometer operating at an appropriate frequency (e.g., 400 MHz for ¹H and 100 MHz for ¹³C).
-
Analyze the chemical shifts, multiplicities, and integration values to assign the signals to the respective protons and carbons in the molecules.
Mass Spectrometry:
-
Obtain the mass spectra of the compounds using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer.
-
Determine the molecular ion peak to confirm the molecular weight of the compounds.
-
Analyze the fragmentation pattern to gain further structural information.
Synthetic Pathway Visualization
The following diagram illustrates the proposed synthetic pathway for this compound from its precursors.
Caption: Synthetic route from precursors to the final product.
This guide provides a foundational spectroscopic comparison for researchers and professionals in drug development. The provided data and protocols offer a framework for the synthesis and characterization of this compound and related compounds, highlighting the key spectroscopic changes that occur during the chemical transformation. Further experimental investigation is necessary to fully elucidate the spectroscopic properties of the target dicarboxamide.
References
- 1. Exploring the Conformational Effects of N- and C-Methylation of N-Acylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. scispace.com [scispace.com]
- 4. eprints.utar.edu.my [eprints.utar.edu.my]
- 5. researchgate.net [researchgate.net]
- 6. Phenylhydrazine | C6H5NHNH2 | CID 7516 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. austinpublishinggroup.com [austinpublishinggroup.com]
Biological activity of N-phenylhydrazine-1,2-dicarboxamide versus other hydrazine derivatives.
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological performance of N-phenylhydrazine-1,2-dicarboxamide's close analogue and other hydrazine derivatives, supported by experimental data.
Executive Summary of Biological Activities
Hydrazine derivatives are a versatile class of compounds exhibiting a wide spectrum of biological activities.[1] While N1-phenylhydrazine-1,2-bis(carbothioamide) demonstrated no significant antibacterial or antifungal properties, it exhibited potent antioxidant and cytotoxic effects.[2][3] In contrast, other hydrazine derivatives, such as various N'-phenylhydrazides and hydrazones, have shown promising antimicrobial, antifungal, and anticancer activities.[4][5] This suggests that the biological profile of hydrazine-based compounds is highly dependent on their specific structural features.
Comparative Data on Biological Activity
The following tables summarize the quantitative data for the biological activities of N1-phenylhydrazine-1,2-bis(carbothioamide) and other selected hydrazine derivatives.
Table 1: Antimicrobial and Antifungal Activity
| Compound/Derivative | Organism(s) | Activity Metric (MIC, ZOI, etc.) | Result | Reference(s) |
| N1-phenylhydrazine-1,2-bis(carbothioamide) | Gram +ve and Gram -ve bacteria, Fungi | Zone of Inhibition | No activity observed | [2][3] |
| N'-phenylhydrazide (A11) | Candida albicans SC5314 | MIC80 | 1.9 µg/mL | [4] |
| N'-phenylhydrazide (A11) | Fluconazole-resistant C. albicans 4395 | MIC80 | 4.0 µg/mL | [4] |
| N'-phenylhydrazide (D5) | Fluconazole-resistant C. albicans 5122 | MIC80 | 2.2 µg/mL | [6] |
| (E)-Substituted-N-(phenylhydrazone) (HS1) | Staphylococcus aureus | Zone of Inhibition | 25 mm | [7] |
| (E)-Substituted-N-(phenylhydrazone) (HS1) | Escherichia coli | Zone of Inhibition | 20 mm | [7] |
MIC: Minimum Inhibitory Concentration; MIC80: Minimum inhibitory concentration required to inhibit the growth of 80% of organisms; ZOI: Zone of Inhibition.
Table 2: Anticancer and Cytotoxic Activity
| Compound/Derivative | Cell Line(s) | Activity Metric (IC50, LC50) | Result | Reference(s) |
| N1-phenylhydrazine-1,2-bis(carbothioamide) | Brine shrimp nauplii | LC50 | 12.79 µg/mL | [2][3] |
| N-(4-Chlorophenyl)-2-(2-oxoindolin-3-ylidene)hydrazine-1-carboxamide (6b) | CCRF-CEM (Leukemia) | % Growth Inhibition | 143.44% | [5] |
| N-(4-Chlorophenyl)-2-(2-oxoindolin-3-ylidene)hydrazine-1-carboxamide (6b) | HOP-92 (Non-Small Cell Lung) | % Growth Inhibition | 33.46% | [5] |
| Quinoline-based dihydrazone (3b) | MCF-7 (Breast Cancer) | IC50 | 7.016 µM | [8] |
| Quinoline-based dihydrazone (3c) | MCF-7 (Breast Cancer) | IC50 | 7.05 µM | [8] |
IC50: Half-maximal inhibitory concentration; LC50: Lethal concentration for 50% of the test population.
Table 3: Antioxidant Activity
| Compound/Derivative | Assay | Activity Metric (IC50) | Result | Reference(s) |
| N1-phenylhydrazine-1,2-bis(carbothioamide) | DPPH Radical Scavenging | IC50 | 1.43 µg/mL | [2][3] |
| Butylated Hydroxytoluene (BHT) (Standard) | DPPH Radical Scavenging | IC50 | 16.46 µg/mL | [2][3] |
| 2-Benzylidene-N-phenylhydrazine-1-carbothioamide (Compound 4) | DPPH Radical Scavenging | IC50 | 3.45 µM | [9] |
| Trolox (Standard) | DPPH Radical Scavenging | IC50 | 5.89 µM | [9] |
| Pyrrole-based hydrazide-hydrazone (5b) | DPPH Radical Scavenging | % Scavenging at 250 µM | 61.27% | [10] |
| Pyrrole-based hydrazide-hydrazone (5b) | ABTS Radical Scavenging | % Scavenging at 250 µM | 90.49% | [10] |
DPPH: 2,2-diphenyl-1-picrylhydrazyl; ABTS: 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid).
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Antimicrobial Screening (Agar Well/Disc Diffusion Method)
The antimicrobial activity of the test compounds is determined by the agar well or disc diffusion method.[2][11]
-
Preparation of Inoculum: Bacterial or fungal strains are cultured on a suitable medium (e.g., Mueller-Hinton Agar for bacteria, Potato Dextrose Agar for fungi).[11]
-
Seeding of Plates: The microbial suspension is uniformly swabbed onto the surface of the agar plates.
-
Application of Compounds: Sterile paper discs impregnated with the test compound at a specific concentration are placed on the agar surface. Alternatively, wells are made in the agar and filled with the compound solution.[2]
-
Controls: Standard antibiotic/antifungal discs (e.g., Kanamycin, Ciprofloxacin) serve as positive controls, while discs impregnated with the solvent (e.g., DMSO) are used as negative controls.[2][11]
-
Incubation: The plates are incubated at an appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).
-
Measurement: The diameter of the zone of inhibition around each disc/well is measured in millimeters.
DPPH Radical Scavenging Assay
This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical.[2][10]
-
Preparation of DPPH Solution: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent (e.g., methanol) is prepared to a specific absorbance at a particular wavelength (e.g., 517 nm).[2][10]
-
Reaction Mixture: The test compound at various concentrations is added to the DPPH solution.
-
Incubation: The reaction mixture is incubated in the dark for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solution is measured spectrophotometrically. A decrease in absorbance indicates radical scavenging activity.
-
Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.[2]
Brine Shrimp Lethality Bioassay
This assay is a preliminary screen for cytotoxic activity.[2][3]
-
Hatching of Brine Shrimp: Brine shrimp (Artemia salina) eggs are hatched in simulated seawater.
-
Preparation of Test Solutions: The test compound is dissolved in a solvent (e.g., DMSO) and then serially diluted with simulated seawater to obtain a range of concentrations.[2]
-
Exposure: A specific number of brine shrimp nauplii (larvae) are introduced into vials containing the test solutions.
-
Controls: A vial with the solvent and simulated seawater serves as a negative control, and a standard cytotoxic agent (e.g., vincristine sulfate) is used as a positive control.[2]
-
Incubation: The vials are kept under illumination for 24 hours.
-
Counting: The number of surviving nauplii in each vial is counted.
-
Calculation: The percentage of mortality is calculated for each concentration, and the LC50 value is determined.[2]
Visualizations
The following diagrams illustrate the general workflow for evaluating the biological activity of novel compounds and a proposed mechanism of action for antioxidant activity.
Caption: Workflow for Biological Evaluation of Hydrazine Derivatives.
Caption: Proposed Antioxidant Mechanism (Hydrogen Atom Transfer).
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. [논문]Synthesis and Characterization of N1-Phenylhydrazine-1,2-bis(carbothioamide) and Its Evaluation for Antimicrobial, Antioxidant, and Brine Shrimp Lethality Bioassay [scienceon.kisti.re.kr]
- 4. Design, Synthesis, and Biological Evaluation of N'-Phenylhydrazides as Potential Antifungal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ultrasound promoted green synthesis, anticancer evaluation, and molecular docking studies of hydrazines: a pilot trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Hydrazide-hydrazones as novel antioxidants - in vitro, molecular docking and DFT studies [pharmacia.pensoft.net]
- 11. preprints.org [preprints.org]
A Comparative Guide to the Purity Assessment of N-phenylhydrazine-1,2-dicarboxamide: HPLC vs. GC-MS
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity assessment of N-phenylhydrazine-1,2-dicarboxamide. The selection of an appropriate analytical technique is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. This document outlines detailed experimental protocols, presents comparative data, and offers insights into the strengths and limitations of each method for this specific application.
Introduction
This compound is a chemical entity of interest in pharmaceutical development. Accurate and robust analytical methods are essential for its purity profiling, which involves the identification and quantification of the main component as well as any process-related impurities and degradation products. Both HPLC and GC-MS are powerful chromatographic techniques widely employed for this purpose. However, their applicability and performance can vary significantly based on the physicochemical properties of the analyte and its potential impurities.
Principles of the Techniques
High-Performance Liquid Chromatography (HPLC) separates components of a mixture based on their differential distribution between a liquid mobile phase and a solid stationary phase. For this compound, a polar compound, Reverse-Phase HPLC (RP-HPLC) is the most suitable approach. In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the hydrophobic/hydrophilic interactions of the analytes with the stationary and mobile phases. Detection is typically achieved using an ultraviolet (UV) detector, as the phenylhydrazine moiety is chromophoric.
Gas Chromatography-Mass Spectrometry (GC-MS) is a hyphenated technique that combines the separation power of gas chromatography with the detection and identification capabilities of mass spectrometry. In GC, a sample is vaporized and injected into a gaseous mobile phase (carrier gas) that carries it through a heated column containing a stationary phase. Separation occurs based on the volatility and interaction of the analytes with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio, providing structural information and enabling definitive identification. Due to the relatively low volatility of this compound, a derivatization step is often necessary to convert it into a more volatile and thermally stable compound suitable for GC analysis.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
Sample Preparation:
-
Accurately weigh 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a diluent (e.g., acetonitrile/water 50:50 v/v) to obtain a stock solution of 1 mg/mL.
-
Further dilute the stock solution with the diluent to a final concentration of 0.1 mg/mL for analysis.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
Instrumentation and Conditions:
| Parameter | Condition |
| Instrument | Agilent 1260 Infinity II HPLC or equivalent |
| Column | C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30.1-35 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
Data Analysis: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. Impurities are identified by their retention times and their response factors relative to the main component, if known.
Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation and Derivatization:
-
Accurately weigh 1 mg of the this compound sample into a vial.
-
Add 1 mL of a suitable derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) and 1 mL of a solvent (e.g., pyridine).
-
Seal the vial and heat at 70 °C for 30 minutes to facilitate the derivatization reaction.
-
Cool the vial to room temperature. The sample is now ready for injection.
Instrumentation and Conditions:
| Parameter | Condition |
| Instrument | Agilent 7890B GC with 5977A MSD or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (10:1) |
| Injection Volume | 1 µL |
| Oven Program | Initial temp 100 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Quadrupole Temp | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 50-500 m/z |
Data Analysis: The total ion chromatogram (TIC) is used to assess the purity by calculating the area percentage of the derivatized main component. The mass spectra of the peaks are used to identify the main component and any impurities by comparing them with a spectral library (e.g., NIST) or by interpreting the fragmentation patterns.
Comparative Data
The following table summarizes the expected performance of HPLC and GC-MS for the purity assessment of this compound.
| Feature | HPLC | GC-MS |
| Principle | Partitioning between liquid mobile and solid stationary phases | Partitioning between gaseous mobile and liquid/solid stationary phases |
| Analyte Suitability | Well-suited for polar, non-volatile, and thermally labile compounds | Suitable for volatile and thermally stable compounds (derivatization needed for the target analyte) |
| Sample Preparation | Simple dissolution and filtration | More complex due to the required derivatization step |
| Separation Efficiency | High | Very High |
| Detection | UV-Vis, PDA, Fluorescence, MS | Mass Spectrometry (provides structural information) |
| Identification | Based on retention time and comparison with standards | Confident identification based on mass spectra and retention index |
| Quantification | Excellent linearity and reproducibility | Good linearity and reproducibility, but can be affected by derivatization efficiency |
| Sensitivity | High (ng to pg range) | Very High (pg to fg range) |
| Potential Issues | Co-elution of impurities, limited peak capacity | Incomplete derivatization, thermal degradation of the analyte, matrix effects |
Mandatory Visualizations
Caption: Experimental workflows for HPLC and GC-MS analysis.
Comparative Analysis of N-phenylhydrazine-1,2-bis(carbothioamide) as a Bioactive Scaffold
An objective review of the experimental data for N¹-phenylhydrazine-1,2-bis(carbothioamide), a thio-analog of N-phenylhydrazine-1,2-dicarboxamide, reveals significant antioxidant and cytotoxic properties, though it lacks antimicrobial effects. This guide provides a comprehensive summary of the available experimental findings, detailed protocols, and relevant biological context for researchers and professionals in drug development.
Quantitative Data Summary
The biological activities of N¹-phenylhydrazine-1,2-bis(carbothioamide) have been quantitatively assessed, with key findings summarized in the tables below. These results provide a clear comparison against standard reference compounds.
Table 1: Antioxidant Activity of N¹-phenylhydrazine-1,2-bis(carbothioamide)
| Compound | IC₅₀ Value (µg/mL) | Reference Standard | IC₅₀ Value of Standard (µg/mL) |
| N¹-phenylhydrazine-1,2-bis(carbothioamide) | 1.43 | Butylated Hydroxytoluene (BHT) | 16.46 |
IC₅₀ represents the concentration required for 50% inhibition of DPPH free radicals.
Table 2: Cytotoxic Activity of N¹-phenylhydrazine-1,2-bis(carbothioamide)
| Compound | LC₅₀ Value (µg/mL) | Reference Standard | LC₅₀ Value of Standard (µg/mL) |
| N¹-phenylhydrazine-1,2-bis(carbothioamide) | 12.79 | Vincristine Sulphate | 0.33 |
LC₅₀ is the lethal concentration required to kill 50% of the brine shrimp nauplii.
Table 3: Antimicrobial Activity of N¹-phenylhydrazine-1,2-bis(carbothioamide)
| Test Organisms | Zone of Inhibition (mm) | Positive Control |
| Gram-positive bacteria | No activity | Kanamycin (30 µ g/disc ) |
| Gram-negative bacteria | No activity | Kanamycin (30 µ g/disc ) |
| Fungal strains | No activity | Not specified |
Experimental Protocols
The following are detailed methodologies for the key experiments conducted on N¹-phenylhydrazine-1,2-bis(carbothioamide).
Synthesis of N¹-phenylhydrazine-1,2-bis(carbothioamide)
A solution of thiosemicarbazide (0.9113 g, 10 mmol) in hot ethanol (30 mL) was prepared. Phenylisothiocyanate (1.3518 g, 10 mmol) was then slowly added to this solution. The mixture was refluxed at 100°C for two hours. The resulting white powder was cooled, filtered, washed with 50% cold ethanol, and dried in a desiccator. The final compound was recrystallized from ethanol.[1]
DPPH Radical Scavenging Activity Assay (Antioxidant)
The antioxidant activity was determined using the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging method. The absorbance of the DPPH solution was measured at 517 nm. The percentage of inhibition was calculated by comparing the absorbance of the sample solutions with a control (DPPH solution without the sample). The IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, was determined graphically by plotting the percentage of inhibition against the concentration. Butylated hydroxytoluene (BHT) was used as the positive control.[1]
Brine Shrimp Lethality Bioassay (Cytotoxicity)
This assay was used to assess the cytotoxic activity of the compound.[1] 4 mg of N¹-phenylhydrazine-1,2-bis(carbothioamide) was dissolved in DMSO to create a stock solution.[1][2] Serial dilutions were made to obtain concentrations ranging from 0.78 to 400 µg/mL in vials containing 10 live brine shrimp nauplii in 5 mL of simulated seawater.[1][2] After 24 hours, the number of surviving nauplii was counted, and the percentage of mortality was calculated.[1] The LC₅₀ value was determined from the dose-response curve. Vincristine sulphate served as the positive control.[1]
Antimicrobial Screening
The antimicrobial activity was evaluated using the disc diffusion method against various Gram-positive and Gram-negative bacteria, as well as fungal strains. Standard antibiotic discs of Kanamycin (30 µ g/disc ) were used as a positive control, and solvent-impregnated blank discs were used as a negative control. The diameter of the zone of inhibition around each disc was measured in millimeters to determine the antimicrobial activity. The experiment was performed in triplicate.[1]
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow from the synthesis of N¹-phenylhydrazine-1,2-bis(carbothioamide) to its biological evaluation.
Caption: Workflow from synthesis to biological activity assessment.
Signaling Pathway Context (Hypothetical)
Hydrazine derivatives are known to interact with various biological pathways. While the specific mechanism for N¹-phenylhydrazine-1,2-bis(carbothioamide) is not elucidated, its antioxidant activity suggests a potential role in mitigating oxidative stress. The following diagram depicts a simplified, hypothetical pathway illustrating how an antioxidant compound might function.
References
A Comparative Guide to Semicarbazide and N-Phenylhydrazine in Organic Synthesis
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is paramount to the successful synthesis of novel chemical entities. This guide provides a detailed comparison of two common hydrazine derivatives, semicarbazide and N-phenylhydrazine, in various organic reactions, with a focus on the synthesis of heterocyclic compounds. While this guide aims to be comprehensive, it is important to note the conspicuous absence of N-phenylhydrazine-1,2-dicarboxamide in the available scientific literature, precluding a direct comparison with this specific compound.
This comparison will delve into the reactivity, reaction conditions, and yields of semicarbazide and N-phenylhydrazine in key transformations, supported by experimental data and detailed protocols.
I. Overview of Reactivity and Applications
Semicarbazide (H₂N-NH-CO-NH₂) is a versatile reagent primarily used for the derivatization of aldehydes and ketones to form semicarbazones.[1] These crystalline derivatives are valuable for the purification and characterization of carbonyl compounds. Furthermore, the semicarbazone moiety serves as a key intermediate in the synthesis of various nitrogen-containing heterocycles, including pyrazoles and triazoles.
N-Phenylhydrazine (C₆H₅-NH-NH₂) is a widely used precursor in the synthesis of indole rings via the Fischer indole synthesis.[2][3][4][5][6] It also readily reacts with 1,3-dicarbonyl compounds and other suitable substrates to form a variety of heterocyclic systems, most notably pyrazoles. The presence of the phenyl group influences its reactivity and the substitution pattern of the resulting products.
II. Comparative Performance in Heterocyclic Synthesis
The utility of both semicarbazide and N-phenylhydrazine is most evident in the construction of five-membered heterocyclic rings. The following sections provide a comparative analysis of their performance in the synthesis of pyrazoles and triazoles.
A. Pyrazole Synthesis (Knorr Pyrazole Synthesis)
The Knorr pyrazole synthesis and related reactions involve the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[7][8] This is a fundamental and widely used method for constructing the pyrazole ring.
Reaction Scheme:
Caption: General scheme of the Knorr pyrazole synthesis.
Experimental Data:
| Reagent | 1,3-Dicarbonyl Compound | Product | Reaction Conditions | Yield (%) | Reference |
| Semicarbazide | Acetylacetone | 3,5-Dimethyl-1-carboxamide-pyrazole | Not specified | Not specified | [7] |
| N-Phenylhydrazine | Ethyl acetoacetate | 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one | nano-ZnO, solvent-free, 80°C, 30 min | 95 | [9] |
| N-Phenylhydrazine | Dibenzoylmethane | 1,3,5-Triphenyl-1H-pyrazole | Acetic acid, reflux | High | |
| N-Phenylhydrazine | 2-(Trifluoromethyl)-1,3-diketone | 1,3,4,5-Substituted pyrazole | Ethanol, reflux | 63 | [9] |
Discussion:
N-Phenylhydrazine generally provides high yields in pyrazole synthesis, particularly with activated dicarbonyl compounds.[9] The reaction conditions are often straightforward, involving refluxing in a suitable solvent, sometimes with a catalyst. The use of nano-ZnO as a catalyst has been shown to give excellent yields in a short reaction time under solvent-free conditions.[9]
While semicarbazide also participates in pyrazole formation, detailed yield comparisons are less frequently reported in readily accessible literature. The primary use of semicarbazide often remains the formation of semicarbazones, which can then be cyclized in a subsequent step.
B. 1,2,4-Triazole Synthesis
Both semicarbazide and N-phenylhydrazine derivatives can be precursors to 1,2,4-triazoles, although the synthetic routes differ.
Semicarbazide Route: Semicarbazide can react with various reagents, such as imino-ethers or by undergoing cyclization of its derivatives (e.g., thiosemicarbazides), to form the triazole ring.
N-Phenylhydrazine Route: Phenylhydrazine can be used in multi-component reactions or in reactions with acyl- or imidoyl derivatives to construct the 1,2,4-triazole core.
Reaction Workflow (Semicarbazide Derivative to Triazole):
Caption: General workflow for 1,2,4-triazole synthesis from semicarbazide.
Experimental Data:
| Hydrazine Derivative | Co-reactant(s) | Product | Reaction Conditions | Yield (%) |
| Thiosemicarbazide | Acyl chloride | 3-Substituted-4-phenyl-5-thioxo-1,2,4-triazole | Not specified | Good |
| Phenylhydrazine | Formamide | 1-Phenyl-1H-1,2,4-triazole | Microwave, catalyst-free | Good to excellent |
| Phenylhydrazine | Amidines, Trialkylamines | 1,3-Disubstituted-1,2,4-triazoles | Cu catalyst, O₂, K₃PO₄ | Not specified |
Discussion:
The synthesis of 1,2,4-triazoles from semicarbazide derivatives often proceeds through a thiosemicarbazide intermediate, which undergoes cyclization. These reactions generally provide good yields. For N-phenylhydrazine, modern synthetic methods, including microwave-assisted and copper-catalyzed reactions, offer efficient routes to substituted 1,2,4-triazoles with a broad substrate scope.
III. Fischer Indole Synthesis: A Key Application of N-Phenylhydrazine
A significant area where N-phenylhydrazine demonstrates its synthetic utility is the Fischer indole synthesis, a reaction not accessible to semicarbazide due to its structure. This reaction involves the acid-catalyzed rearrangement of a phenylhydrazone to form an indole.[2][3][4][5][6]
Reaction Mechanism:
Caption: Simplified mechanism of the Fischer indole synthesis.
Experimental Data:
| Phenylhydrazine Derivative | Carbonyl Compound | Product | Reaction Conditions | Yield (%) |
| Phenylhydrazine | Acetone | 2-Methylindole | Polyphosphoric acid, 100-120°C | 70-80 |
| Phenylhydrazine | Cyclohexanone | 1,2,3,4-Tetrahydrocarbazole | Acetic acid, reflux | ~90 |
| 4-Methoxyphenylhydrazine | Acetophenone | 5-Methoxy-2-phenylindole | Zinc chloride, 200°C | 60-70 |
Discussion:
The Fischer indole synthesis is a robust and versatile method for preparing a wide range of substituted indoles.[2][3][4][5] The choice of acid catalyst and reaction temperature can significantly influence the reaction outcome and yield. This reaction highlights a key difference in the synthetic applications of N-phenylhydrazine compared to semicarbazide.
IV. Experimental Protocols
A. General Procedure for Semicarbazone Formation
-
Dissolve the aldehyde or ketone (1.0 eq) in a suitable solvent such as ethanol or a mixture of ethanol and water.
-
Add a solution of semicarbazide hydrochloride (1.1 eq) and sodium acetate (1.5 eq) in water to the carbonyl solution.
-
Stir the mixture at room temperature. The semicarbazone derivative usually precipitates out of the solution.
-
Collect the solid product by filtration, wash with cold water and then a small amount of cold ethanol.
-
Recrystallize the product from a suitable solvent (e.g., ethanol or aqueous ethanol) to obtain pure semicarbazone.[10]
B. Synthesis of 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one from N-Phenylhydrazine
-
In a round-bottom flask, mix ethyl acetoacetate (1.0 eq) and N-phenylhydrazine (1.0 eq).
-
Add a catalytic amount of nano-ZnO.
-
Heat the mixture at 80°C with stirring for 30 minutes under solvent-free conditions.
-
Monitor the reaction progress by thin-layer chromatography.
-
After completion, cool the reaction mixture to room temperature.
-
Add ethanol to the solidified mass and stir to break up the solid.
-
Filter the product, wash with a small amount of cold ethanol, and dry to afford the pyrazolone derivative.[9]
C. General Procedure for Fischer Indole Synthesis
-
Prepare the phenylhydrazone by reacting phenylhydrazine (1.0 eq) with the desired ketone or aldehyde (1.0 eq) in a solvent like ethanol with a catalytic amount of acetic acid. Isolate the hydrazone if necessary.
-
Add the phenylhydrazone to a suitable acid catalyst, such as polyphosphoric acid, zinc chloride, or glacial acetic acid.
-
Heat the reaction mixture to the required temperature (ranging from 80°C to 200°C) with stirring.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Pour the reaction mixture into ice-water and neutralize with a base (e.g., NaOH or NaHCO₃ solution).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the pure indole.[2][3][5]
V. Conclusion
Both semicarbazide and N-phenylhydrazine are valuable reagents in organic synthesis, particularly for the construction of nitrogen-containing heterocycles. N-phenylhydrazine is the reagent of choice for the synthesis of indoles via the Fischer indole synthesis and is highly effective in the Knorr synthesis of pyrazoles, often providing high yields under various conditions. Semicarbazide, while also capable of forming pyrazoles, is more commonly employed for the formation of semicarbazones, which serve as stable intermediates for characterization and subsequent cyclization reactions.
The choice between these two reagents will ultimately depend on the desired target molecule and the specific synthetic strategy. For indole synthesis, N-phenylhydrazine is indispensable. For pyrazole synthesis, N-phenylhydrazine often offers a more direct and high-yielding route. The utility of semicarbazide lies in its ability to form stable, crystalline derivatives of carbonyl compounds, which can be valuable in multi-step synthetic sequences. The lack of available data on this compound highlights a potential area for future research in the exploration of novel hydrazine derivatives for heterocyclic synthesis.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. jk-sci.com [jk-sci.com]
- 3. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. testbook.com [testbook.com]
- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. chemhelpasap.com [chemhelpasap.com]
- 9. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Efficacy of N-Phenylhydrazine-1,2-Dicarboxamide Derivatives and Analogs as Enzyme Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the enzyme inhibitory efficacy of compounds structurally related to N-phenylhydrazine-1,2-dicarboxamide. Due to a lack of available experimental data on the specific this compound scaffold, this document focuses on closely related analogs, including hydrazine-1-carbothioamides and other hydrazine derivatives. The inhibitory activities against key enzymes such as urease and α-glucosidase are presented, supported by experimental data and detailed methodologies.
Comparative Analysis of Enzyme Inhibition
The following tables summarize the inhibitory concentrations (IC₅₀) of various hydrazine derivatives against urease and α-glucosidase. These values provide a quantitative measure of the compounds' efficacy, with lower IC₅₀ values indicating greater inhibitory potency.
Table 1: Urease Inhibitory Activity of Hydrazine Derivatives
| Compound Class | Specific Derivative | IC₅₀ (µM) | Standard Inhibitor | Standard IC₅₀ (µM) |
| Hydrazine-clubbed 1,3-thiazoles | Compound 6g | 13.05 ± 0.2 | Thiourea | 21.02 ± 0.02 |
| Hydrazine-clubbed 1,3-thiazoles | Compound 6k | 17.12 ± 0.1 | Thiourea | 21.02 ± 0.02 |
| Hydrazine-clubbed 1,3-thiazoles | Compound 6c | 18.07 ± 0.11 | Thiourea | 21.02 ± 0.02 |
| 2-(Hetero(aryl)methylene)hydrazine-1-carbothioamides | (E)-2-(Furan-2-ylmethylene) hydrazine-1-carbothioamide | 0.58 | Not Specified | Not Specified |
| Dihydropyrimidine based hydrazine derivatives | Series C Compounds | 15.0 - 26.0 | Not Specified | Not Specified |
Data compiled from multiple sources.[1][2][3][4]
Table 2: α-Glucosidase Inhibitory Activity of Hydrazine Derivatives
| Compound Class | Specific Derivative | IC₅₀ (µM) | Standard Inhibitor | Standard IC₅₀ (µM) |
| 4-hydroxyquinolinone-hydrazones | Compound 6l | 93.5 ± 0.6 | Acarbose | 752.0 ± 2.0 |
| 4-hydroxyquinolinone-hydrazones | Compound 6m | Not specified, but potent | Acarbose | 752.0 ± 2.0 |
| Pd(II)-hydrazide complexes | Various derivatives | 0.09 - 1.20 | 1-Deoxynojirimycin (DNJ) | 300 |
Data compiled from multiple sources.[5][6]
Experimental Protocols
Detailed methodologies for the key enzyme inhibition assays cited in this guide are provided below. These protocols are essential for the replication and validation of the presented findings.
Urease Inhibition Assay
This assay is used to determine the ability of a compound to inhibit the urease enzyme, which catalyzes the hydrolysis of urea to ammonia and carbon dioxide.
-
Preparation of Solutions:
-
Urease enzyme solution is prepared in a suitable buffer (e.g., phosphate buffer, pH 7.0).
-
Urea substrate solution is prepared in the same buffer.
-
Test compounds and the standard inhibitor (e.g., thiourea) are dissolved in an appropriate solvent (e.g., DMSO).
-
-
Assay Procedure:
-
The test compound or standard is pre-incubated with the urease enzyme solution for a specific period at a controlled temperature (e.g., 37°C).
-
The enzymatic reaction is initiated by the addition of the urea substrate.
-
The reaction mixture is incubated for a defined time.
-
The amount of ammonia produced is quantified using a colorimetric method, such as the Berthelot reaction. This involves the addition of phenol and hypochlorite reagents, which react with ammonia to form a colored indophenol product.
-
The absorbance of the resulting solution is measured at a specific wavelength (e.g., 625 nm) using a microplate reader.
-
-
Data Analysis:
-
The percentage of inhibition is calculated by comparing the absorbance of the test sample with that of a control reaction (containing the enzyme and substrate but no inhibitor).
-
The IC₅₀ value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against different concentrations of the test compound.
-
α-Glucosidase Inhibition Assay
This assay measures the inhibition of α-glucosidase, an enzyme involved in the breakdown of carbohydrates into glucose.
-
Preparation of Solutions:
-
α-Glucosidase enzyme solution is prepared in a suitable buffer (e.g., phosphate buffer, pH 6.8).
-
The substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), is dissolved in the same buffer.
-
Test compounds and the standard inhibitor (e.g., acarbose) are dissolved in an appropriate solvent (e.g., DMSO).
-
-
Assay Procedure:
-
The test compound or standard is pre-incubated with the α-glucosidase enzyme solution.
-
The enzymatic reaction is initiated by the addition of the pNPG substrate.
-
The reaction mixture is incubated at a controlled temperature (e.g., 37°C).
-
The reaction is stopped by the addition of a basic solution, such as sodium carbonate (Na₂CO₃).
-
The amount of p-nitrophenol released from the substrate is quantified by measuring the absorbance at 405 nm.
-
-
Data Analysis:
-
The percentage of inhibition is calculated by comparing the absorbance of the test sample with that of a control.
-
The IC₅₀ value is determined from a dose-response curve.
-
Visualizations
The following diagrams illustrate the experimental workflows and the structural relationships of the discussed compounds.
Caption: Workflow for Urease Inhibition Assay.
Caption: Workflow for α-Glucosidase Inhibition Assay.
Caption: Relationship to the Target Scaffold.
References
- 1. 2-(Hetero(aryl)methylene)hydrazine-1-carbothioamides as potent urease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Dihydropyrimidine based hydrazine dihydrochloride derivatives as potent urease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Alpha-glucosidase and carbonic anhydrase inhibition studies of Pd(II)-hydrazide complexes - Arabian Journal of Chemistry [arabjchem.org]
- 6. Synthesis, in vitro α-glucosidase inhibitory activities, and molecular dynamic simulations of novel 4-hydroxyquinolinone-hydrazones as potential antidiabetic agents - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Synthetic Efficiency: A Comparative Guide to N-Phenylhydrazine-1,2-dicarboxamide Preparation
For Researchers, Scientists, and Drug Development Professionals
The synthesis of N-phenylhydrazine-1,2-dicarboxamide, a molecule of interest in medicinal chemistry and materials science, can be approached through various synthetic strategies. This guide provides a comparative analysis of plausible preparation methods, offering detailed experimental protocols and a summary of efficiency metrics to aid researchers in selecting the most suitable route for their specific needs. Due to the limited direct literature on this specific compound, this guide presents a well-established two-step method and a hypothetical, more direct approach for consideration.
Comparative Analysis of Synthetic Methods
The primary route detailed here involves a two-step synthesis commencing with the formation of an intermediate, ethyl oxo(phenylamino)acetate, followed by hydrazinolysis and subsequent amidation. An alternative, more direct approach is also proposed, involving the direct reaction of phenylhydrazine with an oxamic acid derivative. The synthetic efficiencies of these methods are compared based on parameters such as reaction yield, time, and temperature.
| Method | Reaction Steps | Key Reagents | Typical Yield (%) | Reaction Time (hours) | Reaction Temperature (°C) | Key Advantages | Potential Challenges |
| Method 1: Two-Step Synthesis via Ethyl Oxo(phenylamino)acetate | 1. Aniline + Ethyl chlorooxoacetate2. Ethyl oxo(phenylamino)acetate + Hydrazine hydrate3. 2-hydrazinyl-2-oxo-N-phenyl-acetamide + Amidation reagent | Aniline, Ethyl chlorooxoacetate, Hydrazine hydrate | 60-70 (overall) | 4-6 | 0 - 100 | Utilizes readily available starting materials; well-understood reaction mechanisms. | Multi-step process can lower overall yield; requires isolation of intermediate. |
| Method 2: Direct Synthesis (Hypothetical) | Phenylhydrazine + Oxamic acid derivative | Phenylhydrazine, Oxamoyl chloride or Ethyl oxamate | Not established | Not established | Not established | Potentially more atom-economical and time-efficient. | Reaction conditions and feasibility require optimization; potential for side reactions. |
Experimental Protocols
Method 1: Two-Step Synthesis via Ethyl Oxo(phenylamino)acetate
Step 1: Synthesis of Ethyl oxo(phenylamino)acetate
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve aniline (1.0 eq.) in a suitable aprotic solvent such as dichloromethane or diethyl ether.
-
Addition of Reagent: Cool the solution to 0 °C in an ice bath. Slowly add ethyl chlorooxoacetate (1.05 eq.) dropwise to the stirred solution over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Work-up: Quench the reaction with water and separate the organic layer. Wash the organic layer with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl oxo(phenylamino)acetate.
-
Purification: The crude product can be purified by column chromatography on silica gel.
Step 2: Synthesis of 2-hydrazinyl-2-oxo-N-phenyl-acetamide
-
Reaction Setup: Dissolve the purified ethyl oxo(phenylamino)acetate (1.0 eq.) in ethanol in a round-bottom flask.
-
Addition of Hydrazine: Add hydrazine hydrate (1.2 eq.) dropwise to the solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours. The formation of a precipitate may be observed.
-
Isolation: Filter the precipitate, wash with cold ethanol, and dry under vacuum to yield 2-hydrazinyl-2-oxo-N-phenyl-acetamide.
Step 3: Synthesis of this compound
This step is proposed as a potential route and requires experimental validation.
-
Reaction Setup: Suspend 2-hydrazinyl-2-oxo-N-phenyl-acetamide (1.0 eq.) in a suitable solvent like acetonitrile.
-
Amidation: Add an appropriate amidation reagent (e.g., an isocyanate or a carbamoyl chloride) to the suspension. The choice of reagent will determine the final substituent on the second carboxamide group.
-
Reaction: Heat the reaction mixture under reflux and monitor the progress by thin-layer chromatography.
-
Isolation and Purification: Upon completion, cool the reaction mixture, and isolate the crude product by filtration or extraction. Purify the product by recrystallization or column chromatography.
Logical Workflow of Synthetic Method Comparison
Safety Operating Guide
Safe Disposal of N-phenylhydrazine-1,2-dicarboxamide: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of N-phenylhydrazine-1,2-dicarboxamide, a compound that requires careful management due to its chemical nature as a hydrazine derivative and an aromatic amide.
I. Hazard Assessment and Safety Precautions
Given the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach based on the known hazards of its parent compounds—hydrazine derivatives and aromatic amines—is necessary. Phenylhydrazine, a related compound, is classified as toxic if swallowed, in contact with skin, or if inhaled, and is a suspected carcinogen and mutagen.[1][2][3][4][5] Therefore, stringent safety measures are imperative.
Personal Protective Equipment (PPE):
-
Gloves: Nitrile rubber gloves are recommended. Always inspect gloves for integrity before use.[1]
-
Eye Protection: Chemical safety goggles and a face shield are mandatory.
-
Lab Coat: A flame-retardant lab coat should be worn.
-
Respiratory Protection: All handling of this compound should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[1][2]
II. Spill Management
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.
-
Evacuate and Ventilate: Clear the immediate area of all personnel and ensure adequate ventilation, typically by working within a fume hood.
-
Containment: For liquid spills, absorb the material with an inert absorbent such as vermiculite, sand, or earth. Do not use combustible materials like paper towels as the primary absorbent.
-
Collection: Carefully sweep or scoop the absorbed material into a suitable, labeled, and closed container for hazardous waste disposal.
-
Decontamination: Clean the spill area thoroughly with a suitable solvent (e.g., soap and water), collecting all cleaning materials for disposal as hazardous waste.
III. Disposal Procedures
The primary recommended method for the disposal of this compound is through a licensed professional waste disposal service. The two main approaches for the ultimate destruction of this type of chemical waste are incineration and chemical treatment.
Method 1: Incineration
This is the preferred method for many organic compounds, including aromatic amines and hydrazine derivatives.[4]
-
Packaging: Place the waste in a designated, sealed, and properly labeled container. The label should clearly state "Hazardous Waste" and include the chemical name: this compound.
-
Solvent Dilution (if required by disposal facility): In some cases, the waste disposal company may require the material to be dissolved in a combustible solvent (e.g., a high-boiling point alcohol or hydrocarbon) to ensure complete combustion in the incinerator.[4]
-
Arrangement for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and transport.
Method 2: Chemical Treatment (Oxidation)
For hydrazine derivatives, chemical treatment to break down the compound into less harmful substances is a viable option, often employed for smaller quantities or for the decontamination of containers. This should only be performed by trained personnel.
-
Dilution: The compound should be diluted with water to a low concentration.
-
Oxidation: A dilute solution of an oxidizing agent, such as sodium hypochlorite (bleach) or calcium hypochlorite, is slowly added to the diluted waste solution with constant stirring in a chemical fume hood.[2] The reaction can be exothermic, so slow addition and cooling may be necessary.
-
Neutralization and Disposal: After the reaction is complete (as confirmed by an appropriate analytical method, such as a spot test for the absence of hydrazines), the resulting solution may be neutralized and disposed of down the drain with copious amounts of water, in accordance with local regulations. Always consult with your local EHS office before proceeding with any chemical treatment and subsequent drain disposal.
IV. Quantitative Data Summary
| Property | Phenylhydrazine Data |
| Acute Oral Toxicity | Category 3 (Toxic if swallowed)[1][2][4][5] |
| Acute Dermal Toxicity | Category 3 (Toxic in contact with skin)[1][2][4][5] |
| Acute Inhalation Toxicity | Category 3 (Toxic if inhaled)[1][2][4][5] |
| Skin Corrosion/Irritation | Category 2 (Causes skin irritation)[1][2] |
| Eye Damage/Irritation | Category 2 (Causes serious eye irritation)[1][2] |
| Carcinogenicity | Category 1B (May cause cancer)[1][2][4][5] |
| Mutagenicity | Category 2 (Suspected of causing genetic defects)[1][2][4][5] |
| Aquatic Toxicity | Very toxic to aquatic life[1][2][4] |
V. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling N-phenylhydrazine-1,2-dicarboxamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of N-phenylhydrazine-1,2-dicarboxamide. Given the presence of the phenylhydrazine moiety, this compound should be handled with extreme caution, assuming hazards similar to its parent compounds, phenylhydrazine and hydrazine, which are known to be toxic, corrosive, and carcinogenic.[1][2][3][4][5][6] Adherence to the following procedures is imperative to ensure personnel safety and environmental protection.
I. Hazard Summary & Quantitative Data
This compound is expected to share hazards with phenylhydrazine. Phenylhydrazine is a combustible liquid that is toxic if swallowed, inhaled, or in contact with skin.[3][4][5][6] It can cause severe skin and eye irritation, skin sensitization, and may lead to genetic defects and cancer.[3][4][5][6][7] Furthermore, it is known to cause damage to organs through prolonged or repeated exposure and is very toxic to aquatic life.[3][4][5][6]
| Property | Data for Phenylhydrazine (as a proxy) |
| Physical State | Liquid[4] |
| Appearance | Colorless to Yellow[4] |
| Odor | Weakly Aromatic[4] |
| Boiling Point | Not available |
| Melting/Freezing Point | 19°C (Freezing point)[4] |
| Flash Point | 88°C[4] |
| Autoignition Temperature | 174°C |
| Oral LD50 (Rat) | 188 mg/kg[4] |
| Dermal LD50 (Rabbit) | 90 mg/kg |
| Vapor Pressure | 133Pa at 72°C[4] |
| Solubility | Miscible with water[4] |
II. Personal Protective Equipment (PPE)
A comprehensive assessment of personal protective equipment is critical. The following table outlines the minimum required PPE for handling this compound.
| Body Part | Required PPE |
| Hands | Double gloving with compatible chemical-resistant gloves is mandatory. Butyl rubber, Neoprene, or nitrile gloves are recommended.[2][8] Always consult the glove manufacturer's resistance chart. Inspect gloves for any signs of degradation or perforation before use. |
| Eyes/Face | Chemical splash goggles that meet ANSI Z87.1 standards are required at all times.[9] When there is a potential for splashing, a full-face shield must be worn in addition to goggles.[1][2] |
| Body | A flame-resistant lab coat is required.[2] An apron or a chemical-protective suit should be used when handling larger quantities.[8] Full-length pants and closed-toe shoes are mandatory.[2][9] |
| Respiratory | All work with this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[1][9] If there is a risk of exceeding exposure limits, a NIOSH-approved full-face respirator with appropriate cartridges should be used.[2][8] |
III. Operational Plan: Step-by-Step Handling Protocol
Preparation:
-
Training: All personnel must be trained on the hazards of hydrazine compounds and be familiar with this standard operating procedure.[1]
-
Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[2][9]
-
Fume Hood: Verify that the chemical fume hood is functioning correctly and has been certified within the last year.[9]
-
Work Area: Designate a specific area within the fume hood for handling the compound. Keep the sash at the lowest possible working height.[9]
-
Buddy System: Never work alone when handling this compound.[9]
Handling:
-
Don PPE: Put on all required personal protective equipment before entering the designated handling area.[1]
-
Inert Atmosphere: If the compound is sensitive to air or moisture, handle it under an inert atmosphere (e.g., in a glove box).[2]
-
Weighing and Transferring: Conduct all weighing and transferring of the compound within the chemical fume hood.[1] Use spark-proof tools and take measures to prevent the buildup of electrostatic charge.[4]
-
Container Handling: Keep containers tightly closed when not in use.[3][9] Ensure all containers are clearly labeled with the chemical name and associated hazards.[9]
Post-Handling:
-
Decontamination: Thoroughly decontaminate all surfaces and equipment that may have come into contact with the compound.
-
Glove Removal: Remove gloves using the proper technique to avoid skin contact and dispose of them as hazardous waste.
-
Hand Washing: Immediately and thoroughly wash hands and forearms with soap and water after removing gloves.[1]
-
Storage: Store this compound in a cool, dry, dark, and well-ventilated area, away from incompatible materials such as oxidizing agents.[9]
IV. Disposal Plan
All waste containing this compound must be treated as hazardous waste.
Waste Collection:
-
Contaminated Materials: All disposable items that have come into contact with the compound, including gloves, bench paper, and pipette tips, must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Unused Compound: Unused or waste this compound should be collected in a separate, sealed, and labeled hazardous waste container.
-
Empty Containers: Empty containers may still contain hazardous residues and must be disposed of as hazardous waste.[9] Do not reuse empty containers.
Waste Disposal:
-
Environmental Precaution: Do not dispose of this chemical down the drain or in regular trash.[3][10] It is very toxic to aquatic life.[3][6]
-
Professional Disposal: Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.[4]
-
Regulations: Adhere to all local, state, and federal regulations for hazardous waste disposal.[11]
V. Experimental Workflow Diagram
Caption: Workflow for Safe Handling of this compound.
References
- 1. ehs.unm.edu [ehs.unm.edu]
- 2. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. cpachem.com [cpachem.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. riccachemical.com [riccachemical.com]
- 8. arxada.com [arxada.com]
- 9. bruckner.research.uconn.edu [bruckner.research.uconn.edu]
- 10. fishersci.co.uk [fishersci.co.uk]
- 11. datasheets.scbt.com [datasheets.scbt.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
